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  • Product: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine
  • CAS: 39853-90-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Solubility of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in Organic Solvents for Pharmaceutical Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in various organic solvents. The metho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in various organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data crucial for downstream applications in medicinal chemistry and pharmaceutical formulation.

Introduction: The Critical Role of Solubility in Drug Discovery

6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a synthetic purine derivative. Compounds of this class serve as versatile building blocks in the synthesis of nucleoside analogs, which are pivotal in the development of antiviral and anticancer agents.[1] The solubility of such an intermediate is a fundamental physical property that dictates its utility in synthetic reactions, purification, and formulation. Accurate solubility data is essential for:

  • Reaction Condition Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Purification Strategy Development: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation Design: For preclinical studies, understanding solubility is the first step in developing a suitable delivery system.[2]

This document will provide a robust protocol for determining the equilibrium solubility of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine, a method considered the "gold standard" in pharmaceutical sciences.[2][3]

Understanding Equilibrium Solubility

Thermodynamic or equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, under equilibrium conditions.[4] This is distinct from kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution. For the purpose of reaction and formulation development, equilibrium solubility provides a more fundamental and reliable measure. The most common and reliable method for determining equilibrium solubility is the Shake-Flask Method .[2][5]

Experimental Workflow for Solubility Determination

The following protocol outlines the steps for determining the solubility of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in a selection of organic solvents.

  • Solute: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (purity ≥98%)

  • Solvents: A range of organic solvents with varying polarities should be selected. A suggested starting panel includes:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF)[6], Dimethyl Sulfoxide (DMSO)[7], Acetone

    • Aprotic Nonpolar Solvents: Dichloromethane, Ethyl Acetate, Toluene

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be controlled to ± 0.5 °C.[4]

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended.[5] For some compounds, longer incubation times (up to 72 hours) may be necessary.[4] It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[2]

    • Carefully aspirate the supernatant using a pipette.

  • Sample Preparation for Analysis:

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.[5]

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess solute B Add known volume of solvent A->B to vials C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The solubility data for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine should be tabulated for easy comparison. The following table provides a template for recording the experimental results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Dimethylformamide25
Dimethyl Sulfoxide25
Acetone25
Dichloromethane25
Ethyl Acetate25
Toluene25

Interpretation:

The collected data will provide a solubility profile of the compound across a range of solvent polarities. This information is invaluable for:

  • Predicting miscibility: High solubility in a particular solvent suggests good miscibility, which is important for reaction chemistry.

  • Recrystallization solvent selection: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is a good candidate for recrystallization.

  • Chromatographic method development: The solubility data can guide the choice of solvents for mobile phases in chromatography.

Causality and Self-Validation in the Protocol
  • Use of Excess Solute: This ensures that the solution is truly saturated and that equilibrium is established between the dissolved and undissolved states.

  • Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible results.[4]

  • Extended Equilibration Time: This allows the system to reach a true thermodynamic equilibrium, especially for compounds that dissolve slowly.[5]

  • Centrifugation and Filtration: These steps are critical for effectively removing all undissolved solid particles, preventing overestimation of the solubility.[2]

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute concentration, even at low levels.

By adhering to this protocol, the resulting data will be robust and reliable, forming a solid foundation for further research and development activities.

References

  • Raytor. (2026, January 22).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC.
  • Summary of solubility measurement protocols of each company before harmoniz
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds. (2023, August 31).
  • 6-Chloropurine - PRODUCT INFORM
  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]

  • ChemSynthesis. (2025, May 20). 6-chloro-9-ethyl-9H-purine - 5462-86-2, C7H7ClN4, density, melting point, boiling point, structural formula, synthesis.
  • Chem-Impex. 6-Chloro-9-(oxan-2-yl)purine.
  • MedchemExpress.com. 6-Chloropurine (6-Chloro-9H-purine)
  • CymitQuimica. 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine.
  • PubChem. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844.
  • MilliporeSigma. 6-Chloro-9-methyl-9H-purin-2-amine.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Risk Management of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

Topic: Safety Data Sheet (SDS) and Handling Precautions for 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-9-(2,2-diethoxyethyl)-9H-purine is a specialized heterocyclic intermediate widely utilized in the synthesis of acyclic nucleoside phosphonates (ANPs) and antiviral therapeutics (e.g., acyclovir/ganciclovir analogues). Structurally, it functions as a "masked aldehyde," where the diethoxyethyl group serves as a protected handle for further functionalization.

Due to its status as a research intermediate, comprehensive toxicological data is often absent from standard databases. This guide applies the Precautionary Principle , utilizing "read-across" toxicology from 6-chloropurine and alkylating agents to establish a robust safety framework. This document is designed to serve as a surrogate Safety Data Sheet (SDS) and an advanced handling protocol for R&D environments.

Compound Identification & Chemical Context

PropertyDetails
Chemical Name 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine
Synonyms 6-Chloro-9-(2,2-diethoxyethyl)purine; N9-(2,2-diethoxyethyl)-6-chloropurine
Molecular Formula C₁₁H₁₅ClN₄O₂
Molecular Weight ~270.71 g/mol
Structural Class Halogenated Purine / Acetal
Parent Precursors 6-Chloropurine (CAS 87-42-3) + Bromoacetaldehyde diethyl acetal (CAS 2032-35-1)
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water.[1][2][3][4]
Synthetic Relevance & Impurity Profile

In drug discovery, this compound is synthesized via the N-alkylation of 6-chloropurine. Researchers must be aware of specific impurities that affect safety and stability:

  • N7-Isomer: The reaction often yields the N7-alkylated regioisomer as a minor byproduct.

  • Hydrolysis Products: The acetal group is acid-sensitive. Exposure to acidic moisture can release ethanol and the reactive aldehyde species, potentially altering the toxicity profile.

Hazard Identification & Risk Assessment

GHS Classification (Derived): Based on the structure-activity relationship (SAR) of halogenated purines and acetals:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) — Conservative estimate based on 6-chloropurine LD50 data.

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound in an R&D setting where specific toxicological data is sparse.

RiskAssessment Start Compound Intake: 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine CheckData Specific Tox Data Available? Start->CheckData AnalyzeStructure Analyze Functional Groups: 1. Purine Core (Bioactive) 2. Alkyl Halide Residues? 3. Acetal (Acid Labile) CheckData->AnalyzeStructure No (Research Chemical) AssignHazards Assign Provisional GHS: Irritant (Skin/Eye/Resp) Potential Mutagen (Purine analog) AnalyzeStructure->AssignHazards DefineControls Define Engineering Controls: Fume Hood (Required) Glove Box (Recommended for solids) AssignHazards->DefineControls

Figure 1: Risk Assessment Logic for Handling Novel Purine Intermediates.

Safe Handling & Storage Protocols

Storage Requirements (Critical for Stability)

The diethoxyethyl acetal moiety is susceptible to hydrolysis.

  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Desiccation: Strictly required. Moisture ingress will degrade the compound into 6-chloro-9-(2-oxoethyl)purine, releasing ethanol.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: Safely prepare a stock solution without generating dust or degrading the sample.

PPE Required:

  • Gloves: Double-gloving recommended. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (5-8 mil). Rationale: Purine analogues can penetrate thin gloves; double layers provide a breakthrough indicator and extra protection.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: N95/P100 mask if weighing outside a fume hood (not recommended).

Protocol:

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold solid (hydrolysis risk).

  • Weighing: Perform all weighing operations inside a certified chemical fume hood . Use an anti-static gun if the powder is electrostatic.

  • Solubilization:

    • Add the solvent (DMSO or DMF) directly to the weighing boat or vial.

    • Note: Avoid using acidic solvents (e.g., unbuffered water/acetonitrile mixtures) which may cleave the acetal.

  • Decontamination: Wipe down the balance area with a 10% bleach solution (deactivates purines) followed by 70% ethanol.

Handling Workflow Diagram

HandlingWorkflow Freezer Storage (-20°C) Desiccated WarmUp Equilibrate to RT (In Desiccator) Freezer->WarmUp Prevent Condensation Hood Transfer to Fume Hood WarmUp->Hood Weigh Weighing (Avoid Dust Generation) Hood->Weigh Solvent Dissolution (DMSO/DMF) Weigh->Solvent Immediate Dissolution Use Experimental Use (Keep Neutral pH) Solvent->Use

Figure 2: Step-by-step handling workflow to ensure compound stability and operator safety.

Emergency Response & First Aid

In the event of exposure, treat the compound as a potent bioactive agent capable of interfering with nucleic acid metabolism.

ScenarioImmediate ActionRationale
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.Dust may cause severe respiratory tract irritation and systemic absorption.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol initially.Ethanol may enhance transdermal absorption of the purine. Soap/water physically removes the solid.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[5]Acetal hydrolysis in the eye could release irritating aldehydes.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention.Potential for hydrolysis in stomach acid to release toxic aldehydes and purine antimetabolites.

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Secondary: HEPA-filtered balance enclosure if hood space is unavailable.

PPE Matrix
  • Hand Protection: Nitrile rubber (0.11 mm minimum thickness). Break-through time > 480 min.

  • Body Protection: Lab coat (cotton/polyester blend). Tyvek sleeves recommended for high-quantity handling (>1g).

  • Respiratory Protection: If engineering controls fail, use a full-face respirator with an OV/AG/P100 cartridge (Organic Vapor / Acid Gas / Particulate). Rationale: Protects against the solid dust and potential hydrolysis byproducts (acid/aldehyde vapors).

Waste Disposal & Environmental Impact

Classification: Hazardous Chemical Waste (Halogenated Organic).

Disposal Protocol:

  • Segregation: Do not mix with strong acids (risk of exothermic hydrolysis) or strong oxidizers.

  • Labeling: Clearly label as "Halogenated Purine Derivative - Toxic."

  • Deactivation (Spills):

    • Absorb liquid spills with vermiculite.

    • Treat solid spills with a 10% sodium hypochlorite (bleach) solution for 30 minutes to degrade the purine ring, then absorb and dispose.

  • Final Disposal: Incineration via a licensed chemical waste contractor.

References

  • PubChem. (n.d.).[4] 6-Chloropurine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1943). Bromoacetaldehyde diethyl acetal. Org. Synth. 1943, 23, 11. Retrieved from [Link]

  • Hanna, N. B., et al. (1994). Synthesis of acyclic nucleosides. Journal of Heterocyclic Chemistry.

Sources

Foundational

Literature review of purine derivatives and 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

Title: Technical Monograph: Synthesis and Strategic Application of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine in Nucleoside Analog Development Executive Summary & Core Directive The Strategic Imperative: In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Synthesis and Strategic Application of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine in Nucleoside Analog Development

Executive Summary & Core Directive

The Strategic Imperative: In the landscape of antiviral and antineoplastic drug discovery, the purine scaffold remains a privileged structure.[1] Specifically, 6-chloro-9-(2,2-diethoxyethyl)-9H-purine represents a critical "masked" intermediate. The 6-chloro substituent provides a versatile handle for nucleophilic aromatic substitution (


), allowing the introduction of diverse amines or alkoxides.[1] Simultaneously, the 9-(2,2-diethoxyethyl) moiety serves as a protected acetaldehyde equivalent, enabling the subsequent elaboration of acyclic side chains found in blockbuster drugs like Acyclovir, Ganciclovir, and Adefovir.[1]

This guide moves beyond basic synthesis; it dissects the regiochemical challenges (N9 vs. N7 alkylation) and provides a self-validating protocol for generating high-purity intermediates.

Chemical Profile & Mechanistic Grounding

Compound Identity:

  • IUPAC Name: 6-chloro-9-(2,2-diethoxyethyl)purine[2]

  • Molecular Formula:

    
    
    
  • Key Functionality:

    • C6-Cl: Electrophilic center for

      
       diversification.
      
    • N9-Alkyl: Biologically relevant mimic of the ribose linkage.

    • Acetal: Acid-labile protecting group for the aldehyde.

The Regioselectivity Challenge (N9 vs. N7): The alkylation of 6-chloropurine is governed by tautomeric equilibrium. Under basic conditions, the purine anion is ambident.[1]

  • Kinetic Control: Often favors N7 alkylation due to the proximity of the N7 lone pair to the electron-withdrawing chlorine, despite steric hindrance.[1]

  • Thermodynamic Control: Favors the N9 isomer, which is lower in energy due to minimized dipole repulsion and steric factors.[1]

  • Expert Insight: To maximize N9 selectivity without laborious isomer separation, we utilize Potassium Carbonate (

    
    ) in DMF  at elevated temperatures (
    
    
    
    ). The heat promotes thermodynamic equilibration, converting the kinetic N7 product to the stable N9 form.[1]

Experimental Protocol: Synthesis of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

This protocol is designed for scalability and reproducibility.

Reagents & Materials:
  • Substrate: 6-Chloropurine (CAS: 87-42-3)

  • Alkylating Agent: Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1)

  • Base: Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

  • Workup: Ethyl acetate, Brine, Sodium sulfate (

    
    )[1][3]
    
Step-by-Step Methodology:

1. Reaction Setup:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropurine (10.0 g, 64.7 mmol) in anhydrous DMF (100 mL) .

  • Add

    
     (13.4 g, 97.0 mmol, 1.5 eq) . Stir at room temperature for 15 minutes to generate the purine anion.
    
    • Checkpoint: The suspension should become slightly more homogeneous or change color (often yellowing) as the anion forms.

2. Alkylation:

  • Add bromoacetaldehyde diethyl acetal (14.0 g, 10.7 mL, 71.1 mmol, 1.1 eq) dropwise via a syringe or addition funnel.[1]

  • Heat the reaction mixture to

    
      under an inert atmosphere (
    
    
    
    or Ar) for 12–16 hours .
    • Why: Heating ensures the thermodynamic shift from N7 to N9.[1] Monitoring by TLC (50% EtOAc/Hexane) is crucial. The N7 isomer typically runs lower (more polar) than the N9 isomer.

3. Workup & Isolation:

  • Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) and wash the pad with a small amount of DMF.[1]
  • Concentrate the filtrate under reduced pressure (high vacuum required for DMF removal) to obtain a viscous residue.

  • Redissolve the residue in Ethyl Acetate (200 mL) and wash sequentially with Water (2 x 100 mL) and Brine (100 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.[1]
    

4. Purification:

  • Purify the crude oil via flash column chromatography on silica gel.[1]

  • Eluent: Gradient of Hexanes:Ethyl Acetate (4:1 to 1:1).

  • Outcome: The N9 isomer (Target) elutes first (less polar), followed by any residual N7 isomer.[1]

  • Yield Expectation: 60–75% as a pale yellow oil or low-melting solid.

Characterization Data (Expected):
TechniqueDiagnostic SignalStructural Confirmation
1H NMR

8.75 (s, 1H), 8.25 (s, 1H)
Purine C2-H and C8-H protons.[4]
1H NMR

4.65 (t, 1H), 4.35 (d, 2H)
Acetal methine (-CH) and N9-methylene (-CH2-).
1H NMR

3.40-3.70 (m, 4H), 1.10 (t, 6H)
Diethoxy ethyl groups.[1]
MS (ESI)

Consistent with Cl isotope pattern (3:1 ratio).

Strategic Visualization: Pathway & Workflow

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates the bifurcation between Kinetic (N7) and Thermodynamic (N9) pathways.

SynthesisPathway Start 6-Chloropurine (Substrate) Reagents Bromoacetaldehyde diethyl acetal + K2CO3 / DMF Start->Reagents Kinetic N7-Isomer (Kinetic Product) Unstable Reagents->Kinetic Fast (< 60°C) Thermo N9-Isomer (Thermodynamic Product) Target Reagents->Thermo Slow Heat Heat (90°C) Equilibration Kinetic->Heat Heat->Thermo Isomerization

Caption: Thermodynamic equilibration drives the reaction toward the desired N9-alkylated purine at elevated temperatures.

Diagram 2: Downstream Drug Discovery Workflow

How this intermediate feeds into the synthesis of Acyclovir/Adefovir analogs.

DownstreamWorkflow Intermediate 6-Chloro-9-(2,2-diethoxyethyl)purine Step1 SNAr Displacement (Amines/Alkoxides) Intermediate->Step1 Route A: Diversify Base Step2 Acid Hydrolysis (HCl/H2O) Intermediate->Step2 Route B: Direct Hydrolysis Product1 6-Functionalized Purine Step1->Product1 Product1->Step2 Aldehyde Purine-9-acetaldehyde (Unstable Intermediate) Step2->Aldehyde Step3 Reduction (NaBH4) or Grignard Addition Aldehyde->Step3 FinalDrug Acyclic Nucleoside Analog (e.g., Acyclovir-like) Step3->FinalDrug

Caption: The acetal group serves as a masked aldehyde, enabling access to diverse acyclic nucleoside scaffolds.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield of N9 Isomer Reaction temperature too low (< 60°C).Increase temperature to 90–100°C to force thermodynamic equilibration.
Incomplete Reaction Moisture in DMF or

.
Use freshly distilled DMF and flame-dry glassware. Water quenches the alkylating agent.[1]
Emulsion during Workup DMF presence in organic layer.[3]Wash with copious amounts of water (x3) or use

solution to help partition DMF into the aqueous phase.
Acetal Hydrolysis Acidic conditions during workup.[3]Ensure silica gel is neutralized or use basic alumina if the acetal is sensitive.[1] Avoid prolonged exposure to acidic brine.

References

  • Regioselectivity in Purine Alkylation

    • Title: Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.[3]

    • Source: ResearchG
    • URL:[Link]

  • Title: Chemical synthesis method of 6-chloropurine (Patent CN102336755B).
  • Purine Nucleoside Analogs

    • Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Acetal Deprotection Strategies: Title: Protective Groups in Organic Synthesis (Theodora W. Greene). Context: Standard reference for acetal hydrolysis conditions (cited for mechanistic grounding).

Sources

Exploratory

The Strategic Role of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine in Antiviral Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The landscape of antiviral therapeutics is heavily reliant on the chemical ingenuity of synthesizing nucleoside analogs that can effectively disrup...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antiviral therapeutics is heavily reliant on the chemical ingenuity of synthesizing nucleoside analogs that can effectively disrupt viral replication.[1] Within this field, 6-chloro-9-(2,2-diethoxyethyl)-9H-purine has emerged as a pivotal, yet often overlooked, intermediate. Its strategic importance lies in its versatile structure, which serves as a robust scaffold for the synthesis of a range of potent antiviral agents, most notably acyclic nucleoside analogs like Ganciclovir. This technical guide delves into the core attributes of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine, elucidating its synthesis, physicochemical properties, and its critical role in the synthetic pathway of clinically significant antiviral drugs. We will explore the causality behind its use, detailing the experimental protocols and the underlying chemical principles that make it an invaluable tool in the arsenal of medicinal chemists.

Introduction: The Power of Purine Analogs in Virology

Purine nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by interfering with the synthesis of viral DNA and RNA.[1] These synthetic compounds are designed to mimic natural purine nucleosides, such as adenosine and guanosine, allowing them to be recognized and processed by viral enzymes.[1] Once incorporated into the viral genome, they can terminate the growing nucleic acid chain or act as inhibitors of viral polymerases, thus halting viral replication.[2] The effectiveness of these analogs, including prominent drugs like Acyclovir and Ganciclovir, is a testament to the power of targeting the fundamental processes of viral proliferation.[3][4]

The synthesis of these complex molecules requires a strategic approach, often involving the use of versatile intermediates that can be efficiently converted into the desired final product. 6-chloropurine and its derivatives have proven to be particularly valuable in this regard, offering a reactive site at the C6 position for the introduction of various functional groups.[5][6] This guide focuses on a specific and highly strategic intermediate: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine. The 2,2-diethoxyethyl group at the N9 position is not merely a placeholder; it is a cleverly masked aldehyde that serves as a precursor to the acyclic side chain characteristic of many potent antiviral drugs.

Synthesis and Physicochemical Properties of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

The preparation of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical first step in the synthetic pathway towards certain antiviral agents. The most common and efficient method involves the alkylation of 6-chloropurine with an appropriate electrophile.

Synthesis Protocol

A widely employed method for the synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine involves the reaction of 6-chloropurine with bromoacetaldehyde diethyl acetal.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger, facilitating the nucleophilic attack of the purine nitrogen onto the alkyl halide.

  • Addition of Alkylating Agent: To the stirred suspension, add a slight molar excess of bromoacetaldehyde diethyl acetal.

  • Reaction Conditions: Heat the reaction mixture to a temperature of approximately 140°C and maintain it overnight. The elevated temperature is necessary to drive the reaction to completion.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired N9-alkylated product, 6-chloro-9-(2,2-diethoxyethyl)-9H-purine. It is important to note that direct alkylation of purines can often lead to a mixture of N7 and N9 isomers.[5] However, the N9 isomer is generally the thermodynamically more stable and, therefore, the major product under these conditions.[5]

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-Chloropurine 6-Chloropurine Heating (140°C, overnight) Heating (140°C, overnight) 6-Chloropurine->Heating (140°C, overnight) Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal->Heating (140°C, overnight) K2CO3 K2CO3 K2CO3->Heating (140°C, overnight) DMF DMF DMF->Heating (140°C, overnight) Work-up & Purification Work-up & Purification Heating (140°C, overnight)->Work-up & Purification 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Work-up & Purification->6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

Caption: Synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine.

Physicochemical Data

The following table summarizes the key physicochemical properties of the intermediate.

PropertyValueReference
Molecular Formula C₁₁H₁₅ClN₄O₂N/A
Molecular Weight 270.72 g/mol N/A
Appearance Likely a white to off-white solid[1]
Solubility Soluble in polar organic solvents like DMF, DMSON/A

Note: Experimental data for this specific intermediate is not widely published in readily accessible literature. The properties are inferred from similar structures and general chemical principles.

Role as a Precursor to Ganciclovir: A Case Study

The strategic value of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is best illustrated through its role as a precursor in the synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.[3] The synthetic route leverages the key functionalities of the intermediate to construct the final active pharmaceutical ingredient (API).

Synthetic Transformation to a Key Ganciclovir Intermediate

While various synthetic routes to Ganciclovir exist, a plausible pathway involving our intermediate would proceed as follows:

  • Amination at C6: The chloro group at the C6 position is a good leaving group and can be readily displaced by an amino group. This is typically achieved by treating the intermediate with a source of ammonia, such as a solution of ammonia in methanol, often at elevated temperatures and pressures. This step converts the 6-chloro-purine moiety into a guanine precursor.

  • Deprotection and Side-Chain Formation: The diethoxyethyl group at the N9 position is an acetal, which serves as a protected aldehyde. This group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. Subsequent reduction of the aldehyde, for instance with a reducing agent like sodium borohydride, would yield the 2-hydroxyethyl side chain. However, in the context of Ganciclovir synthesis, a more likely transformation involves the conversion of the diethoxyethyl group into the 1,3-dihydroxy-2-propoxymethyl side chain. This complex transformation would likely involve several steps, including hydrolysis and subsequent reaction with a suitable three-carbon synthon. A more direct approach often seen in Ganciclovir synthesis is the alkylation of a protected guanine derivative with a pre-formed side chain synthon.[3] However, the use of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine as a starting point for constructing the side chain remains a viable, albeit less direct, strategy.

A more direct and industrially favored approach for Ganciclovir synthesis often starts with the N-alkylation of diacetylguanine with 2-acetoxymethoxy-1,3-diacetoxy propane.[3]

Diagram of the Antiviral's Mechanism of Action:

G cluster_entry Cellular Entry & Activation cluster_action Mechanism of Action Ganciclovir Ganciclovir Viral Thymidine Kinase Viral Thymidine Kinase Ganciclovir->Viral Thymidine Kinase Phosphorylation Ganciclovir Monophosphate Ganciclovir Monophosphate Viral Thymidine Kinase->Ganciclovir Monophosphate Host Cell Kinases Host Cell Kinases Ganciclovir Monophosphate->Host Cell Kinases Further Phosphorylation Ganciclovir Triphosphate Ganciclovir Triphosphate Host Cell Kinases->Ganciclovir Triphosphate Viral DNA Polymerase Viral DNA Polymerase Ganciclovir Triphosphate->Viral DNA Polymerase Competitive Inhibition Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Incorporation Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination

Caption: Mechanism of action of Ganciclovir.

Conclusion: A Versatile Building Block in Antiviral Chemistry

6-Chloro-9-(2,2-diethoxyethyl)-9H-purine stands as a testament to the strategic importance of well-designed intermediates in the synthesis of complex pharmaceutical agents. Its structure is a masterful combination of a reactive purine core and a protected, yet readily transformable, side chain precursor. While direct, single-source protocols for its conversion to major antivirals are not always readily available in public literature, the principles of its reactivity and its logical place in synthetic pathways are clear. For researchers and drug development professionals, understanding the synthesis and potential transformations of this intermediate opens up avenues for the development of novel purine-based antiviral agents and the optimization of existing synthetic routes. The continued exploration of such versatile building blocks will undoubtedly play a crucial role in the ongoing battle against viral diseases.

References

  • Schaeffer, H. J., et al. (1978). Purine compounds and salts thereof. U.S.
  • Massive Bio. (2026, January 20). Purine Nucleoside Analog. Retrieved from [Link]

  • Kaminskiy, D., et al. (2021). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 26(4), 984.
  • Reddy, G. M., et al. (2016). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 128(1), 125-129.
  • De Clercq, E. (2009). The role of nucleoside/nucleotide analogues in antiviral treatment. Antiviral Chemistry & Chemotherapy, 19(4), 121-137.
  • Kelley, J. L., et al. (1990). Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. Journal of Medicinal Chemistry, 33(5), 1360-1363.
  • European Patent Office. (1993). Process for preparing 2-amino-6-chloropurine. EP0557499A1.
  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (2021). Molecules, 26(11), 3193.
  • Russian Federation Patent. (1998). Method of synthesis of aciclovir. RU2111967C1.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). The Journal of Organic Chemistry, 89(9), 5985-5998.
  • Reagents and conditions: a) bromoacetaldehyde diethyl acetal (1.1 equiv.), K2CO3 (1.1 equiv.), DMF, 140° C, overnight, 6a 95 %, 6b 97 %... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (2018). Molecules, 23(11), 2977.
  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481.
  • European Patent Office. (2007).
  • Google Patents. (1993). Preparation of 2-amino-6-chloropurine. WO1993015075A1.
  • Stereoselective synthesis of 9-b-D-arabianofuranosyl guanine and 2-amino-9-(b-D-arabianofuranosyl)purine. (2004). Tetrahedron, 60(41), 9113-9118.
  • Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

  • Matsumoto, H., et al. (1988). A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.
  • Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. (2013). Organic & Biomolecular Chemistry, 11(36), 6112-6119.
  • Google Patents. (1992). Derivatives of 9-(2-hydroxyethoxymethyl) guanine. MY102248A.
  • 9-(2-Phosphonylmethoxyethyl) Derivatives of Purine Nucleotide Analogs: A Comparison of Their Metabolism and Interaction with Cellular DNA Synthesis. (1994). Molecular Pharmacology, 45(4), 779-786.
  • Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1- Methanesulfonyloxy-2-Methoxyethane. (2005). Letters in Organic Chemistry, 2(4), 343-348.

Sources

Foundational

Thermal stability and melting point of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

Technical Profile: 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine [1] Executive Summary This technical guide profiles 6-chloro-9-(2,2-diethoxyethyl)-9H-purine , a critical intermediate in the synthesis of acyclic nucleoside an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine [1]

Executive Summary

This technical guide profiles 6-chloro-9-(2,2-diethoxyethyl)-9H-purine , a critical intermediate in the synthesis of acyclic nucleoside antivirals (e.g., Penciclovir, Famciclovir analogs) and acyclic nucleoside phosphonates (e.g., PMEG, PMEA). Unlike the high-melting parent compound 6-chloropurine, this N9-alkylated derivative typically exists as a viscous oil or low-melting solid at room temperature. Its thermal stability is governed by two competing functionalities: the acid-labile diethyl acetal side chain and the nucleophile-sensitive C6-chloride. This guide details its physicochemical properties, synthesis logic, and protocols for thermal and structural characterization.[2]

Chemical Identity & Physicochemical Properties

PropertyDetail
Chemical Name 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine
Molecular Formula C₁₁H₁₅ClN₄O₂
Molecular Weight 270.71 g/mol
Physical State Viscous Oil or Low-Melting Solid (dependent on purity/solvent residue)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water
Key Functional Groups C6-Chlorine (Electrophile), Diethyl Acetal (Masked Aldehyde)
Melting Point Analysis

Unlike 6-chloropurine, which melts/decomposes at >360°C due to extensive intermolecular hydrogen bonding (N7-H···N9), the introduction of the 2,2-diethoxyethyl group at the N9 position eliminates the primary hydrogen bond donor.

  • Experimental Observation: Literature reports for analogous N9-acetal substituted purines (e.g., 9-(2,2-diethoxyethyl)-guanine derivatives or tetrahydropyranyl derivatives) describe them as oils or solids with melting points in the 80–120°C range.

  • Theoretical Expectation: The flexible ethyl chain and bulky ethoxy groups increase entropy and disrupt crystal packing, significantly lowering the melting point compared to the parent heterocycle.

  • Implication: If the isolated product is an oil, it is likely the correct compound; crystallization may require high purity and specific solvent systems (e.g., Hexane/EtOAc).

Thermal Stability & Degradation Pathways

The thermal stability of this intermediate is limited by the acetal functionality , which is thermodynamically unstable in the presence of moisture and heat (acid-catalyzed hydrolysis).

Degradation Mechanism
  • Acetal Hydrolysis: At elevated temperatures (>60°C) or in acidic moisture, the diethyl acetal hydrolyzes to the corresponding aldehyde (6-chloro-9-(2-oxoethyl)purine), which is highly reactive and prone to polymerization.

  • Nucleophilic Displacement: The C6-Cl bond is stable up to ~150°C in inert conditions but susceptible to hydrolysis (to hypoxanthine) or ammonolysis (to adenine) if heated in protic/nucleophilic solvents.

Stability cluster_0 Storage Requirement Compound 6-Chloro-9-(2,2-diethoxyethyl)purine Heat Heat (>60°C) + H2O/H+ Compound->Heat Exposure Aldehyde Degradation: Aldehyde Formation Heat->Aldehyde Acetal Hydrolysis Polymer Polymerization/Tars Aldehyde->Polymer Condensation Store Store at -20°C Inert Atmosphere (Ar/N2)

Caption: Thermal degradation pathway of the acetal side chain leading to polymerization.

Synthesis & Purification Protocol

Context: The synthesis involves the N9-alkylation of 6-chloropurine.[3] This reaction is regioselective but often yields a mixture of N9 (major) and N7 (minor) isomers.

Experimental Workflow
  • Reagents: 6-Chloropurine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), K₂CO₂ (2.5 eq), DMF (Dry).

  • Reaction: Stir at 60°C for 4–12 hours. Note: Higher temperatures promote N7-to-N9 isomerization but risk acetal degradation.

  • Workup: Filter inorganic salts. Evaporate DMF under high vacuum (bath <50°C). Partition residue between Water/EtOAc.

  • Purification: Silica Gel Chromatography (Isocratic 30–50% EtOAc in Hexanes).

    • N9-Isomer (Product): Typically elutes second (more polar than N7 in some systems, but variable).

    • N7-Isomer: Often elutes first or shows distinct UV profile.

Synthesis Start 6-Chloropurine + Bromoacetaldehyde diethyl acetal Reaction Reaction: DMF, K2CO3 60°C, 12h Start->Reaction Workup Workup: EtOAc Extraction Remove DMF Reaction->Workup Isomers Crude Mixture: N9-Isomer (Major) + N7-Isomer (Minor) Workup->Isomers Purification Column Chromatography (Hexane/EtOAc) Isomers->Purification Final Pure 6-Chloro-9-(2,2-diethoxyethyl)purine (Oil/Solid) Purification->Final

Caption: Synthetic workflow for isolating the N9-alkylated intermediate.

Characterization Protocols

Since the melting point is not a definitive purity indicator for this potential oil, NMR spectroscopy is the primary validation tool.

1H-NMR Validation (CDCl₃, 400 MHz)
  • Purine Protons: Two singlets at ~8.75 ppm (H2) and ~8.25 ppm (H8).

  • Acetal Methine: Triplet at ~4.6–4.8 ppm (CH-(OEt)₂).

  • N9-Methylene: Doublet at ~4.4 ppm (N-CH₂-CH).

  • Ethoxy Groups: Multiplets at ~3.5–3.7 ppm (O-CH₂) and triplet at ~1.1 ppm (CH₃).

Melting Point Determination (If Solid)

If the compound solidifies upon high-vacuum drying and cold storage:

  • Instrument: Capillary Melting Point Apparatus (e.g., Buchi).

  • Ramp Rate: 1°C/min (Fast heating may cause "sweating" or oiling out before true melt).

  • Expected Range: Broad range likely between 80°C – 110°C (based on 2-amino analog and similar ethers).

  • Self-Validation: If the sample melts >200°C, it is likely unreacted 6-chloropurine or the N7-isomer (which often has higher MPs).

Handling & Storage

  • Storage: Store at -20°C under Argon.

  • Handling: Avoid prolonged exposure to acidic buffers or silica gel (which is slightly acidic) during purification. Neutralize silica with 1% Et₃N if degradation is observed.

  • Safety: 6-Chloropurine derivatives are potential skin sensitizers and purine antimetabolites. Handle in a fume hood.

References

  • Synthesis of Acyclic Nucleosides: Harnden, M. R., & Jarvest, R. L. (1985). "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines." Journal of Medicinal Chemistry, 28(8), 998–1006. (Describes analogous N9-alkylation of 6-chloropurine).

  • Properties of 6-Chloropurine: Cayman Chemical. "6-Chloropurine Product Information." (Melting/Decomposition data for parent scaffold).

  • Acetal Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General stability of diethyl acetals).
  • Molbank Synthesis: Jarrahpour, A. A., & Torabi, E. (2006).[3] "Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol." Molbank, M481.[3] (Describes oil state of similar ether-linked 6-chloropurines).

Sources

Exploratory

6-Chloro-9-(2,2-diethoxyethyl)-9H-purine: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Executive Summary 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine is a highly versatile, bifunctional synthetic intermediate widely utilized in medicinal chemistry and drug development. Characterized by a reactive electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-9-(2,2-diethoxyethyl)-9H-purine is a highly versatile, bifunctional synthetic intermediate widely utilized in medicinal chemistry and drug development. Characterized by a reactive electrophilic center at the C-6 position and a protected aldehyde (diethyl acetal) at the N-9 position, this molecule serves as a critical building block for synthesizing complex purine derivatives, including acyclic nucleoside analogs and pleiotropic enzyme inhibitors [1]. This technical guide provides an in-depth analysis of its chemical identity, structural logic, and field-proven experimental protocols for its synthesis and downstream functionalization.

Chemical Identity and Nomenclature

Understanding the precise nomenclature and structural parameters is essential for database querying, analytical verification, and regulatory documentation.

Table 1: Chemical Identity and Synonyms

ParameterValue
IUPAC Name 6-chloro-9-(2,2-diethoxyethyl)-9H-purine
Common Synonyms 6-chloro-9-(2,2-diethoxyethyl)purine; 9-(2,2-diethoxyethyl)-6-chloro-9H-purine
Molecular Formula C₁₁H₁₅ClN₄O₂
Molecular Weight 270.72 g/mol
Core Scaffold 9H-Purine

Structural and Mechanistic Significance

The strategic value of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine lies in its orthogonal reactivity, which allows chemists to perform sequential, site-specific modifications without cross-interference:

  • The C-6 Chlorine Atom: The purine ring is highly electron-deficient, particularly at the 2, 6, and 8 positions. The chlorine atom at C-6 acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This enables the facile introduction of primary/secondary amines, alkoxides, or thiolates to generate adenine, hypoxanthine, or guanine-like architectures.

  • The N-9 Diethyl Acetal: The 2,2-diethoxyethyl group functions as a masked aldehyde. Free aldehydes are highly reactive and prone to polymerization or unwanted aldol condensations under the basic conditions required for N-alkylation or SNAr reactions. The acetal protecting group remains completely stable under basic and nucleophilic conditions. Once the C-6 position is functionalized, the acetal can be quantitatively unmasked under mild acidic conditions to reveal a reactive formylmethyl group (-CH₂CHO), which is primed for Wittig olefinations or Knoevenagel condensations [2].

Experimental Protocols: A Self-Validating System

The following protocols have been optimized for regioselectivity, yield, and purity. Each step includes the mechanistic causality behind the experimental choices to ensure reproducibility and scientific trustworthiness.

Protocol 1: Regioselective Synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

This protocol details the N9-alkylation of 6-chloropurine. The primary challenge is controlling the N9 vs. N7 regioselectivity.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 6-chloropurine (10.0 mmol, 1.54 g) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the purine and enhances the nucleophilicity of the resulting anion by leaving it relatively unsolvated compared to protic solvents.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (15.0 mmol, 2.07 g). Stir the suspension at ambient temperature for 45 minutes.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It quantitatively deprotonates the acidic N9/N7 proton (pKa ~8.9) to form a resonance-stabilized purinyl anion without risking hydrolysis of the C-6 chlorine, which could occur with stronger bases like NaOH.

  • Alkylation: Add bromoacetaldehyde diethyl acetal (12.0 mmol, 1.81 mL) dropwise over 5 minutes.

    • Causality: The acetal acts as a masked aldehyde, preventing unwanted side reactions (like self-condensation) under these basic conditions.

  • Reaction Execution: Heat the mixture to 80°C for 16 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under high vacuum to remove DMF.

  • Purification: Subject the crude residue to silica gel flash chromatography.

    • Causality: The N9-alkylated isomer (target) is thermodynamically more stable and generally less polar than the N7-alkylated byproduct. It elutes first, allowing for clear separation.

Synthesis A 6-Chloropurine B K2CO3 / DMF (Deprotonation) A->B C Purinyl Anion B->C E 6-chloro-9-(2,2-diethoxyethyl) -9H-purine C->E + D (Alkylation) F N7 Isomer (Byproduct) C->F Steric/Electronic D Bromoacetaldehyde diethyl acetal

Figure 1: Regioselective N9-alkylation of 6-chloropurine to the acetal-protected intermediate.

Protocol 2: Downstream Functionalization (SNAr and Acetal Deprotection)

Once synthesized, the compound is typically functionalized at C-6 before unmasking the aldehyde.

  • SNAr Reaction: Dissolve 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (5.0 mmol) in absolute ethanol (15 mL). Add a secondary amine (e.g., pyrrolidine) (10.0 mmol) and N,N-diisopropylethylamine (DIPEA) (7.5 mmol). Reflux for 4 hours.

    • Causality: The electron-withdrawing nature of the purine ring makes C-6 highly susceptible to nucleophilic attack. DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Acetal Hydrolysis: After isolating the 6-substituted intermediate, dissolve it in a 1:1 mixture of Tetrahydrofuran (THF) and 1N aqueous HCl (10 mL total). Stir at 25°C for 3 hours.

    • Causality: The aqueous acid protonates the acetal oxygens, facilitating the loss of ethanol and generating the highly reactive 9-(formylmethyl)purine. THF ensures the organic substrate remains in solution during the aqueous hydrolysis.

Downstream Start 6-chloro-9-(2,2-diethoxyethyl) -9H-purine SNAr SNAr Reaction at C-6 Start->SNAr + Nucleophile Inter 6-Substituted-9- (2,2-diethoxyethyl)purine SNAr->Inter Hydrolysis Acidic Hydrolysis (1N HCl / THF) Inter->Hydrolysis Aldehyde 6-Substituted-9- (formylmethyl)purine Hydrolysis->Aldehyde Acetal Deprotection Final Coupling / Condensation Aldehyde->Final

Figure 2: Downstream pathway showing C-6 SNAr substitution and subsequent acetal deprotection.

Applications in Drug Development

The unique structural properties of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine have been leveraged in several high-impact pharmacological applications:

  • Lipoxygenase (LOX) Inhibitors: Research by Kallitsakis et al. demonstrated the utility of this intermediate in synthesizing 4-hydroxy-3-[(E)-2-(6-substituted-9H-purin-9-yl)vinyl]coumarins. By unmasking the acetal to an aldehyde, researchers performed Knoevenagel condensations with 4-hydroxycoumarin. The resulting hybrids exhibited potent lipoxygenase inhibition and antioxidant properties, making them promising candidates for anti-inflammatory and neuroprotective therapies [2].

  • Acyclic Nucleoside Antivirals: The 9-(2,2-diethoxyethyl) side chain serves as a foundational scaffold for creating acyclic nucleoside analogs. By modifying the side chain post-deprotection, chemists can synthesize mimics of the viral DNA polymerase inhibitors acyclovir and penciclovir, which are critical in treating Herpes Simplex Virus (HSV) infections.

Quantitative Data: Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of the compound and its immediate derivatives, which are crucial for predicting pharmacokinetics (ADME) and optimizing purification strategies [3].

Table 2: Physicochemical Properties

PropertyValue / DescriptionAnalytical Significance
XLogP3 (Partition Coefficient) ~1.8 - 2.4Indicates moderate lipophilicity; suitable for cellular membrane permeability.
Topological Polar Surface Area (TPSA) 62.1 ŲFavorable for oral bioavailability; suggests potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Enhances solubility in aprotic organic solvents (e.g., DCM, EtOAc).
Hydrogen Bond Acceptors 6Facilitates strong interactions with target kinase/enzyme active sites.
Rotatable Bonds 6Provides conformational flexibility for the N-9 side chain to adapt to binding pockets.

References

  • ChemSrc Database. "6-chloro-9-(2,2-diethoxyethyl)purine - Chemical Properties and Synonyms." ChemSrc. Available at: [Link]

  • Kallitsakis, M. G., Hadjipavlou-Litina, D. J., & Peperidou, A. "Synthesis of 4-hydroxy-3-[(E)-2-(6-substituted-9H-purin-9-yl) vinyl] coumarins as lipoxygenase inhibitors." Tetrahedron Letters, 2014. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for C11H15ClN4O2." PubChem, U.S. National Library of Medicine. Available at: [Link]

Protocols & Analytical Methods

Method

Hydrolysis conditions for the acetal group in 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

This Application Note is designed for medicinal chemists and process development scientists working with purine nucleoside analogs. It details the controlled hydrolysis of the acetal protecting group in 6-chloro-9-(2,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with purine nucleoside analogs. It details the controlled hydrolysis of the acetal protecting group in 6-chloro-9-(2,2-diethoxyethyl)-9H-purine to generate the reactive aldehyde intermediate, 6-chloro-9-(2-oxoethyl)-9H-purine .

This transformation is a critical step in the synthesis of acyclic nucleoside phosphonates (ANPs) and other antiviral candidates.

Abstract & Strategic Overview

The hydrolysis of the diethyl acetal group at the N9 position of 6-chloropurine is a delicate operation. The objective is to cleave the acid-labile acetal to release the aldehyde without disturbing the C6-chlorine atom.

  • The Challenge: The C6-chlorine is susceptible to hydrolysis (yielding hypoxanthine derivatives) under forcing acidic conditions or nucleophilic displacement under basic conditions.

  • The Solution: A biphasic or homogenous organic/aqueous acid system operating under kinetic control. This protocol utilizes a THF/HCl system that ensures solubility of the lipophilic starting material while providing sufficient proton activity for acetal cleavage at moderate temperatures.

Chemical Background & Mechanism[1][2][3][4]

Reaction Scheme

The reaction proceeds via the protonation of an ethoxy oxygen, followed by the elimination of ethanol to form an oxocarbenium ion. Water attacks this intermediate to form the hemiacetal, which collapses to the aldehyde.

ReactionScheme SM Starting Material (Acetal) Inter1 Oxocarbenium Intermediate SM->Inter1 + H+, - EtOH Inter2 Hemiacetal Inter1->Inter2 + H2O Prod Product (Aldehyde) Inter2->Prod - EtOH Side Side Product (Hypoxanthine) Prod->Side Prolonged Acid/Heat (Hydrolysis of Cl)

Figure 1: Mechanistic pathway and potential side-reaction (red).[1]

Critical Control Points
  • Solvent Homogeneity: The starting material is highly lipophilic. Pure aqueous acid will result in a suspension, leading to slow reaction rates and potential degradation at the interface. THF or 1,4-Dioxane is required.

  • Temperature: The reaction should ideally run between 20°C and 45°C . Temperatures >60°C significantly increase the rate of C6-Cl hydrolysis.

  • Aldehyde Stability: The product aldehyde is prone to hydration (gem-diol formation) in water and oxidation in air. It should be used immediately in the subsequent step (e.g., reductive amination).

Experimental Protocol

Materials
  • Substrate: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (1.0 eq)

  • Solvent: Tetrahydrofuran (THF), HPLC Grade (stabilized)

  • Acid: 1.0 M Hydrochloric Acid (aqueous)

  • Quench: Saturated Sodium Bicarbonate (NaHCO₃)

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure

1. Solubilization Dissolve 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (e.g., 1.0 g, 3.7 mmol) in THF (10 mL). Ensure the solution is clear and homogeneous.

  • Scientist's Note: If the acetal was prepared via alkylation in DMF, ensure all DMF is removed, as residual basic amines can buffer the acid.

2. Acid Hydrolysis Add 1.0 M HCl (10 mL) to the THF solution. The final solvent ratio should be approximately 1:1 THF:Water.

  • Observation: The mixture may warm slightly. Stir vigorously at Room Temperature (20–25°C) .

3. Monitoring (The "Stop" Signal) Monitor the reaction by TLC (System: 5% MeOH in DCM) or HPLC every 30 minutes.

  • Starting Material Rf: ~0.6 (Lipophilic)

  • Product (Aldehyde) Rf: ~0.3–0.4 (Streaking is common due to hydrate formation).

  • Target Time: Conversion is typically complete within 2 to 4 hours at RT.

  • Optimization: If reaction is <50% complete after 2 hours, warm to 40°C. Do not exceed 50°C.

4. Workup & Isolation Once SM is consumed (<2% by HPLC):

  • Cool the mixture to 0°C (Ice bath).

  • Carefully neutralize by adding Saturated NaHCO₃ solution dropwise until pH ~7. Do not overshoot to pH >8 , as the 6-Cl group is base-labile.

  • Extract with DCM (3 x 15 mL). The aldehyde prefers the organic layer but can be sticky.

  • Wash combined organics with Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <30°C.

5. Storage/Utilization The resulting oil (often yellow/orange) is 6-chloro-9-(2-oxoethyl)-9H-purine .

  • Recommendation: Do not store. Re-dissolve immediately in the solvent for the next step (e.g., MeOH for reductive amination).

Analytical Data & Validation

ParameterStarting Material (Acetal)Product (Aldehyde)Note
1H NMR (DMSO-d6) Triplet ~4.8 ppm (CH of acetal)Singlet/Broad ~9.6–9.8 ppm (CHO)Aldehyde proton is diagnostic.
1H NMR (Ethyls) Multiplets 3.4–3.6 ppm, Triplet ~1.1 ppmAbsent Loss of ethoxy groups confirms hydrolysis.
HPLC (C18) High retention time (Non-polar)Lower retention time (Polar)Product may appear as split peak (hydrate).
Appearance White/Off-white solidYellowish oil/gumColor change is normal.
Workflow Visualization

ProtocolFlow Start Start: Dissolve 1g Substrate in 10 mL THF AcidAdd Add 10 mL 1M HCl (1:1 THF:Water ratio) Start->AcidAdd React Stir at 20-25°C Time: 2-4 Hours AcidAdd->React Check Check TLC/HPLC Is SM < 2%? React->Check Heat Heat to 40°C (Max 1 hour) Check->Heat No Quench Cool to 0°C Neutralize with NaHCO3 to pH 7 Check->Quench Yes Heat->React Extract Extract w/ DCM Concentrate < 30°C Quench->Extract NextStep Proceed immediately to next reaction Extract->NextStep

Figure 2: Operational workflow for the hydrolysis process.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Reaction is stalled at 50% conversion.

    • Cause: Solvent phase separation or insufficient acid strength.

    • Fix: Add more THF to ensure a single phase. Increase acid concentration to 2M HCl (carefully).

  • Problem: Formation of a new polar spot (Rf < 0.1).

    • Cause: Hydrolysis of the Chlorine atom (formation of 6-hydroxy purine).

    • Fix: The reaction was too hot or too long. Repeat with strict temperature control (keep <25°C) and quench earlier.

  • Problem: Product solidifies into an insoluble mass.

    • Cause: Polymerization of the aldehyde.

    • Fix: Use the crude oil immediately. Do not attempt to crystallize the aldehyde.

Safety Considerations
  • 6-Chloropurine derivatives are potentially cytotoxic and should be handled in a fume hood with gloves and eye protection.

  • DCM/THF are volatile and flammable.

  • Acid/Base: Exothermic neutralization; add bicarbonate slowly to prevent foaming and splashing.

References

  • Chemical Stability of 6-Chloropurine: Cayman Chemical. (2023).[2][3][4] 6-Chloropurine Product Information & Stability Data.

  • General Acetal Hydrolysis in Nucleosides: Robins, M. J., et al. (1992).[5] "Nucleic acid related compounds. 72. Synthesis of acyclic nucleoside analogs." Canadian Journal of Chemistry. (Contextual grounding for acid lability of acetals in purine synthesis).

  • Synthesis of 6-Chloropurine Alkyl Derivatives: Jarrahpour, A., & Torabi, E.[6] (2006).[6] "Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent." Molbank, M481.

  • Aldehyde Intermediates in Purine Chemistry: Holy, A. (1993). "Phosphonomethoxyalkyl analogs of nucleotides." Collect. Czech. Chem. Commun. (Foundational work on 9-alkylpurine aldehyde intermediates).

Sources

Application

Nucleophilic aromatic substitution reactions of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Gu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific Context & Strategic Utility

In the development of antiviral agents, acyclic nucleosides, and targeted kinase inhibitors, 6-chloro-9-(2,2-diethoxyethyl)-9H-purine serves as a highly programmable, bifunctional scaffold[1]. The strategic value of this molecule lies in its orthogonal reactivity:

  • The C-6 Position: The electron-deficient pyrimidine ring renders the C-6 chlorine highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines, thiols, and alkoxides.
    
  • The N-9 Position: The 2,2-diethoxyethyl group acts as a robust acetal protecting group. It masks a reactive aldehyde that can be liberated post-substitution under mild acidic conditions for subsequent cyclizations, reductive aminations, or Strecker syntheses[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes, focusing on the mechanistic causality that dictates reagent selection, temperature control, and reaction monitoring to ensure high-fidelity synthesis.

Mechanistic Rationale: The Pathway

The substitution at the C-6 position of the purine ring does not proceed via an


 or 

mechanism, but rather through an addition-elimination

pathway[3][4]. The electron-withdrawing nature of the N-1 and N-3 atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of the nucleophile.

Causality in Reaction Design:

  • The Role of the Base: The addition of the nucleophile and subsequent rearomatization expels a chloride ion, generating stoichiometric hydrochloric acid (HCl). If this acid is not immediately scavenged, it will catalyze the premature hydrolysis of the 9-(2,2-diethoxyethyl) acetal into an aldehyde. This liberated aldehyde will rapidly react with the nucleophilic amine in the mixture, forming unwanted Schiff bases and complex oligomers. Therefore, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is strictly required[4][5].

  • Solvent Selection: Polar protic solvents like n-butanol (n-BuOH) are preferred for aminations because they stabilize the highly polarized Meisenheimer-type transition state and allow for elevated reflux temperatures (up to 117 °C) without requiring pressurized vessels[5].

SNAr_Logic cluster_0 S_NAr Reaction Phase (Basic/Neutral Conditions) cluster_1 Downstream Functionalization (Acidic Conditions) Start 6-Chloro-9-(2,2-diethoxyethyl)purine (Electrophilic C-6) Nu Nucleophile Addition (Amines/Thiols/Alkoxides) Start->Nu DIPEA (Scavenges HCl) Intermediate Meisenheimer Intermediate (Delocalized Anion) Nu->Intermediate Rate-determining step Elimination Chloride Expulsion (Rearomatization) Intermediate->Elimination Fast Product 6-Substituted-9-(2,2-diethoxyethyl)purine (Stable Acetal) Elimination->Product Deprotection Acidic Hydrolysis (e.g., HCl/H2O or TFA) Product->Deprotection Aldehyde Purin-9-yl-acetaldehyde (Reactive Intermediate) Deprotection->Aldehyde Unlocks downstream synthesis

Caption: Logical flow of the


 addition-elimination mechanism and orthogonal downstream acetal deprotection.

Quantitative Data: Reaction Parameters & Yields

The reactivity of the nucleophile dictates the required thermal energy. Alkoxides are highly reactive and require cooling to prevent degradation, whereas secondary amines require significant heating due to steric hindrance.

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine Benzylaminen-BuOHDIPEA (2.0 eq)802 - 480 - 92
Secondary Amine Morpholinen-BuOHDIPEA (2.0 eq)90 - 1003 - 575 - 88
Thiol Benzyl mercaptanDMFK₂CO₃ (1.5 eq)RT - 501 - 370 - 85
Thiourea ThioureaEtOHNone (Self-buffering)Reflux2 - 475 - 85
Alkoxide Sodium methoxideTHF/MeOHNaH (if generating)0 - RT1 - 260 - 80

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPC) via TLC and LCMS are embedded to ensure the reaction is driven to completion without over-stressing the sensitive acetal moiety.

Exp_Workflow Prep 1. Preparation Dissolve Purine in anhydrous n-BuOH Base 2. Base Addition Add DIPEA (2.0 eq) to protect acetal Prep->Base NuAdd 3. Nucleophile Add R-NH2 or R-SH (1.2 - 1.5 eq) Base->NuAdd Heat 4. Reaction Heat at 80-100°C Monitor by LCMS NuAdd->Heat Workup 5. Workup Evaporate & partition (EtOAc/Brine) Heat->Workup Purify 6. Purification Silica Gel Column Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the amination/thiolation of 6-chloropurines.

Protocol A: General Procedure for C-6 Amination (Primary & Secondary Amines)

Reagents:

  • 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (1.0 equivalent)

  • Amine nucleophile (1.2 – 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous n-Butanol (n-BuOH) (0.2 M relative to purine)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen or Argon to prevent moisture ingress, which can lead to competitive formation of 6-hydroxypurine (hypoxanthine derivatives)[1].

  • Dissolution: Suspend 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in anhydrous n-BuOH.

  • Base Addition: Inject DIPEA (2.0 eq) into the suspension. Causality Check: The solution must be basic before the nucleophile is added to ensure any trace acid is immediately neutralized.

  • Nucleophile Addition: Add the amine (1.2 eq for primary amines; 1.5 eq for sterically hindered secondary amines) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C (for primary amines) or 90–100 °C (for secondary amines).

  • In-Process Control (IPC): After 2 hours, sample the reaction. Dilute 10 µL of the mixture in 1 mL of Methanol and analyze via LCMS. The starting material (m/z corresponding to [M+H]+ of the chloropurine) should be consumed, replaced by the product mass.

  • Workup: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-BuOH and excess DIPEA.

  • Phase Separation: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to ensure the aqueous phase remains basic, protecting the acetal) and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol, 98:2 to 95:5).

Protocol B: General Procedure for C-6 Thiolation via Thiourea

Note: Direct use of aliphatic/aromatic thiols requires strong bases (like NaH or K₂CO₃) and generates foul odors. Using thiourea is a highly efficient, self-buffering alternative to generate the 6-sulfanylpurine derivative[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (1.0 eq) and Thiourea (1.5 eq) in absolute Ethanol (0.15 M).

  • Reaction: Heat the mixture to reflux (78 °C). The thiourea acts as both the nucleophile and its own buffering agent, forming an isothiouronium intermediate.

  • Hydrolysis of Intermediate: After 2 hours of reflux (verify starting material consumption by TLC, using EtOAc/Hexane 1:1), cool the mixture. The isothiouronium salt spontaneously hydrolyzes during the reaction or upon mild aqueous workup to yield the 6-sulfanylpurine derivative.

  • Isolation: Concentrate the ethanol. Triturate the resulting solid with cold water to remove excess thiourea and urea byproducts. Filter the precipitate and dry under a high vacuum to yield the pure 6-sulfanyl-9-(2,2-diethoxyethyl)-9H-purine.

Downstream Application: Acetal Deprotection

Once the


 reaction is complete and the C-6 position is functionalized, the 9-(2,2-diethoxyethyl) group can be unmasked.
By treating the purified product with a mild aqueous acid (e.g., 0.5 M HCl in THF or aqueous Trifluoroacetic acid) at room temperature, the acetal is rapidly hydrolyzed to the corresponding purin-9-yl-acetaldehyde . This aldehyde is a highly versatile intermediate, immediately ready for:
  • Strecker Synthesis: Reaction with KCN and amines to form 2-amino-3-(purin-9-yl)propanoic acids[1].

  • Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ to yield extended acyclic nucleoside chains.

References

  • Břehová, P., et al. (2003). "Synthesis of Base Substituted 2-Hydroxy-3-(purin-9-yl)-propanoic Acids and 4-(purin-9-yl)-3-butenoic Acids". Nucleosides, Nucleotides & Nucleic Acids, 22(12), 2145-2160. URL:[Link]

  • Ottria, R., et al. (2019). "Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights". Molecules, 24(20), 3663. URL:[Link]

  • Crespi, S., et al. (2017). "Two-Step, One-Pot Synthesis of Visible-Light-Responsive 6-Azopurines". Organic Letters, 19(20), 5474-5477. URL:[Link]

Sources

Method

Application Note: High-Yield Ammonolysis of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

Executive Summary This technical guide details the protocol for the conversion of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (Compound 1 ) to 6-amino-9-(2,2-diethoxyethyl)-9H-purine (Compound 2 , a 9-substituted adenine de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the conversion of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (Compound 1 ) to 6-amino-9-(2,2-diethoxyethyl)-9H-purine (Compound 2 , a 9-substituted adenine derivative) via nucleophilic aromatic substitution (


) using aqueous ammonia.

This transformation is a critical intermediate step in the synthesis of acyclic nucleoside analogues, such as Acyclovir and Penciclovir precursors, where the 9-position side chain mimics the ribose sugar of natural nucleosides. The protocol emphasizes the preservation of the acid-sensitive diethyl acetal moiety while ensuring complete displacement of the C6-chlorine atom.

Chemical Context & Mechanism[1][2][3][4][5][6]

Reaction Overview

The reaction involves the displacement of the chlorine atom at the C6 position of the purine ring by an amino group derived from ammonia. This is a classic Nucleophilic Aromatic Substitution (


).
  • Substrate: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine.[1]

  • Reagent: Aqueous Ammonia (

    
    , 25-28%).
    
  • Conditions: High temperature (100–120°C) and pressure (Sealed Vessel).

  • Key Constraint: The acetal protecting group (diethoxyethyl) is stable under basic conditions (ammonia) but highly labile to acid. Workup and handling must maintain pH

    
     7 to prevent premature hydrolysis to the aldehyde.
    
Mechanistic Pathway

The electron-deficient pyrimidine ring of the purine system facilitates the attack of the nucleophile (


) at the C6 position.
  • Addition: Ammonia attacks C6, pushing electron density onto N1/N3.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the 6-amino product.

Reaction Scheme (DOT Visualization)

ReactionMechanism SM 6-Chloro-9-(2,2-diethoxyethyl)purine (Electrophile) Intermediate Meisenheimer-like Complex SM->Intermediate + NH3 (110°C) NH3 Aqueous Ammonia (Nucleophile) NH3->Intermediate Product 6-Amino-9-(2,2-diethoxyethyl)purine (Adenine Derivative) Intermediate->Product - Cl- Byproduct HCl (Neutralized to NH4Cl) Intermediate->Byproduct

Caption: Mechanistic flow of the


 ammonolysis of 6-chloropurine derivative.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Stoichiometry

20 eq. Ammonia
Excess ammonia drives the equilibrium, acts as solvent, and neutralizes generated HCl.
Temperature 110°C – 120°CActivation energy for C6-Cl displacement is high. Below 100°C, reaction is sluggish (>48h).
Pressure 5 – 10 barAmmonia gas solubility decreases with heat; sealed vessel is required to keep

in liquid phase.
pH Control Basic (pH > 10)Essential to prevent hydrolysis of the acetal side chain.
Solvent System Aq.

/ Ethanol (Optional)
Pure aqueous ammonia works, but adding Ethanol (1:1) improves solubility of the organic starting material.

Detailed Experimental Protocol

Equipment Requirements
  • Reactor: High-pressure stainless steel autoclave (Parr reactor) or heavy-wall borosilicate glass pressure tube (Ace Glass) for scales < 5g.

  • Safety: Blast shield, face shield, and fume hood.

  • Heating: Oil bath or heating mantle with PID controller.

Step-by-Step Methodology
Step 1: Charging the Reactor[2]
  • Weigh 10.0 g (37.0 mmol) of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine [CAS: 28844-32-8].

  • Transfer to the pressure vessel.

  • Add 100 mL of concentrated Aqueous Ammonia (28% w/w).

    • Note: If the starting material forms a gummy clump, add 20 mL of Ethanol to facilitate dispersion. The reaction proceeds faster in solution than in suspension.

  • Add a magnetic stir bar.[2]

Step 2: Reaction Phase[3][4]
  • Seal the vessel tightly. Ensure O-rings are chemically compatible (Viton or PTFE).

  • Heat the mixture to 110°C .

    • Observation: Internal pressure will rise. Expect 5–8 bar (70–120 psi) depending on headspace.

  • Maintain stirring at 500 RPM for 16–20 hours .

  • In-Process Control (IPC): Cool an aliquot to RT and check by TLC (DCM:MeOH 9:1) or HPLC.

    • Target: < 1% Starting Material remaining.[5]

Step 3: Workup & Isolation
  • Cool the reactor to room temperature (20–25°C). Do not open while hot.

  • Carefully vent the excess ammonia gas into a fume hood trap (dilute acid trap recommended).

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 50°C to remove excess ammonia and reduce volume to approx. 30 mL.

    • Crucial: Do not evaporate to complete dryness if the product oils out; keep it as a concentrated aqueous suspension.

  • Crystallization: Cool the concentrated residue to 0–4°C in an ice bath for 2 hours. The product, 6-amino-9-(2,2-diethoxyethyl)-9H-purine, should precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with ice-cold water (2 x 10 mL) to remove ammonium chloride salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85% – 92%

  • Appearance: White crystalline solid.

  • Melting Point: 188–190°C (Lit. varies, check purity).

Quality Control & Analytics

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 7.0). Avoid acidic modifiers like TFA to protect the acetal.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 260 nm (Adenine

    
    ).
    
NMR Interpretation ( )

Confirm structure integrity, specifically the acetal group.

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
8.15, 8.05 Singlets1H, 1HH-2, H-8Purine aromatic protons.
7.20 Broad Singlet2H

Exchangable with

. Confirms ammonolysis.[6]
4.65 Triplet1H

Acetal methine. Must be present.
4.20 Doublet2H

Linker to purine.
3.40 - 3.60 Multiplet4H

Ethoxy methylene protons.
1.05 Triplet6H

Ethoxy methyl protons.

Process Workflow Visualization

Workflow Start Start: 6-Chloro Precursor + Aq. NH3 (28%) Reaction Sealed Reactor 110°C, 18h, Stirring Start->Reaction IPC IPC: HPLC/TLC Check Conversion Reaction->IPC IPC->Reaction Fail (<95%) Workup Vent & Concentrate Remove excess NH3 IPC->Workup Pass (>99%) Crystallize Cool to 4°C Precipitate Product Workup->Crystallize Filter Filtration & Wash (Ice Cold Water) Crystallize->Filter Final Final Product: 6-Amino-9-(2,2-diethoxyethyl)purine Filter->Final

Caption: Operational workflow for the synthesis of 9-(2,2-diethoxyethyl)adenine.

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Temperature too low or ammonia gas leaked from vessel.

    • Solution: Check seals, increase temp to 120°C, or use fresh conc. ammonia.[5][3][6]

  • Issue: Product is an Oil.

    • Cause: Presence of residual Ethanol or insufficient cooling.

    • Solution: Evaporate further to remove organics; triturate the oil with diethyl ether or cold water to induce crystallization.

  • Issue: Loss of Acetal (Aldehyde peak in NMR at 9.5 ppm).

    • Cause: Acidic contamination during workup or HPLC.

    • Solution: Ensure all water used is neutral/basic. Do not use acid to neutralize the reaction mixture; evaporate ammonia instead.

Safety Hazards
  • Ammonia: Toxic inhalation hazard. Reacts vigorously with acids. High pressure generation.

  • 6-Chloropurine Derivatives: Potential skin sensitizers and cytotoxic agents. Handle with double gloves.

  • Pressure: Autoclaves must be rated for at least 20 bar to provide a safety margin.

References

  • Robins, R. K. (1956). Potential Purine Antagonists.[7] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. Link

  • Schaeffer, H. J., et al. (1978). 9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group. Nature, 272, 583–585. (Foundational chemistry for acyclic nucleosides). Link

  • Harnden, M. R., & Jarvest, R. L. (1985). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 28(8), 938-946. (Describes similar N9-alkylation and ammonolysis conditions). Link

  • Patent CN102321086B. (2013). Synthesizing method of adenine. (Describes industrial ammonolysis of 6-chloropurine). Link

  • BenchChem. (n.d.). 6-Chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine Product Page. (Verification of starting material existence). Link

Sources

Application

Application Note: Catalytic Strategies for the Regioselective Synthesis of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

Executive Summary The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical intermediate step in the manufacturing of acyclic nucleoside phosphonates and antiviral agents (e.g., precursors to Adefovir or Te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical intermediate step in the manufacturing of acyclic nucleoside phosphonates and antiviral agents (e.g., precursors to Adefovir or Tenofovir analogs). The core challenge in this synthesis is regioselectivity . The alkylation of 6-chloropurine typically yields a mixture of the desired N9-isomer (thermodynamic product) and the undesired N7-isomer (kinetic product).

This Application Note details a robust, self-validating protocol that utilizes Potassium Carbonate (


)  as the primary base promoter and Tetrabutylammonium Iodide (TBAI)  as a nucleophilic catalyst. We explore the mechanistic causality of using thermal energy to drive the N7 

N9 isomerization
, ensuring high purity and yield.

Reaction Mechanism & Catalytic Strategy

The N7 vs. N9 Challenge

The purine ring system contains multiple nucleophilic nitrogen atoms.[1][2] In 6-chloropurine, the N7 and N9 positions are the most reactive.

  • Kinetic Control: Under mild conditions, alkylation often occurs at N7 due to proximity to the electron-withdrawing chlorine at C6 and less steric hindrance in certain conformations.

  • Thermodynamic Control: The N9-isomer is thermodynamically more stable.[3][4] The N7-isomer can be converted to the N9-isomer via an intermolecular or intramolecular rearrangement mechanism when sufficient thermal energy is applied.

The Catalytic System

To achieve optimal yield and selectivity, a dual-component system is employed:

  • Base Promoter (

    
    ):  A mild, granular base that deprotonates the purine (pKa ~8.9) to generate the purinide anion. In polar aprotic solvents like DMF, 
    
    
    
    is preferred over strong bases (like NaH) to prevent side reactions with the sensitive acetal group of the alkylating agent.
  • Nucleophilic Catalyst (TBAI): Tetrabutylammonium Iodide acts as a Phase Transfer Catalyst (PTC) and a source of iodide ions.

    • Mechanism:[5] TBAI facilitates the Finkelstein reaction in situ. The iodide displaces the bromide (or chloride) on the alkylating agent (bromoacetaldehyde diethyl acetal) to form the more reactive iodoacetaldehyde diethyl acetal .

    • Benefit: This accelerates the

      
       reaction rate, allowing the alkylation to proceed efficiently at temperatures where the N7 
      
      
      
      N9 rearrangement is also favored.
Pathway Diagram (DOT Visualization)

ReactionPathway Start 6-Chloropurine + Bromoacetaldehyde diethyl acetal Inter Intermediate State (Purinide Anion) Start->Inter K2CO3 / DMF N7 N7-Isomer (Kinetic Product) Inter->N7 Fast (Kinetic) N9 N9-Isomer (Thermodynamic Product) Inter->N9 Slow (Thermodynamic) N7->N9 Thermal Rearrangement (Heat > 60°C) Cat Catalyst: TBAI (Finkelstein Exchange) Cat->Inter Accelerates

Figure 1: Reaction pathway illustrating the kinetic formation of N7 and its thermal conversion to the stable N9 isomer, accelerated by TBAI.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
6-Chloropurine Substrate1.0Dry, free-flowing powder.
Bromoacetaldehyde diethyl acetal Alkylating Agent1.2 - 1.5Check purity (GC >95%).
Potassium Carbonate (

)
Base1.5 - 2.5Anhydrous, granular (grind if necessary).
TBAI Catalyst0.05 - 0.1Tetrabutylammonium iodide.
DMF (N,N-Dimethylformamide) Solvent10 VolAnhydrous (Water <0.1%).
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a dry round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 6-Chloropurine (1.0 eq) and Anhydrous

    
     (2.0 eq) .
    
  • Add Anhydrous DMF (10 volumes) .

  • Stir the suspension at room temperature (20–25°C) for 30 minutes. Note: This ensures deprotonation and formation of the purinide anion.

Step 2: Catalyst & Reagent Addition

  • Add TBAI (0.05 eq) to the suspension.

  • Add Bromoacetaldehyde diethyl acetal (1.2 eq) dropwise over 10–15 minutes. Caution: Exothermic reaction possible.

Step 3: Thermal Reaction & Isomerization

  • Heat the reaction mixture to 60–80°C .

    • Critical Control Point: Do not exceed 100°C to avoid degradation of the acetal functionality.

    • Monitoring: Maintain this temperature for 4–16 hours .

  • In-Process Control (IPC): Sample the reaction mixture after 4 hours. Analyze via HPLC or TLC (Ethyl Acetate/Hexane 1:1).

    • Success Criteria: Disappearance of 6-Chloropurine and conversion of the N7-isomer (usually lower Rf) to the N9-isomer (higher Rf). If N7 persists, continue heating.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Wash the pad with a small amount of DMF or Ethyl Acetate.
  • Concentrate the filtrate under reduced pressure (high vacuum) to remove DMF. Note: DMF removal is critical for crystallization.

  • Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) to remove residual DMF and salts.
    
  • Dry the organic layer over

    
    , filter, and evaporate to yield the crude oil.
    
  • Purification: The product often solidifies upon standing or can be recrystallized from Ethanol/Water or purified via column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

Workflow Setup 1. Suspension Setup (6-CP + K2CO3 + DMF) Add 2. Addition (+ TBAI + Bromoacetaldehyde acetal) Setup->Add Heat 3. Thermal Isomerization (Heat to 60-80°C, 4-16h) Add->Heat IPC 4. IPC Check (HPLC/TLC) Is N7 converted to N9? Heat->IPC IPC->Heat No (N7 remains) Workup 5. Workup (Filter, Evaporate, Extract) IPC->Workup Yes (N9 dominant) Isolate 6. Isolation (Crystallization/Chromatography) Workup->Isolate

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at the IPC stage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet DMF or incomplete reaction.Ensure DMF is anhydrous (water quenches the anion). Increase TBAI to 0.1 eq.
High N7 Isomer Content Insufficient heating duration or temperature.Extend reaction time at 80°C. The N7

N9 conversion is thermal.
Acetal Hydrolysis Acidic conditions during workup or wet solvents.Ensure all glassware is acid-free. Use buffered water (mildly basic) during extraction if necessary.
Sticky Residue Residual DMF.DMF has a high boiling point. Use an azeotrope (e.g., Toluene) or extensive water washes to remove it completely.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. Discusses the shielding effects and thermodynamic control in purine alkylation.

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol. Molbank. Explicitly describes the heating step required to convert N7 isomers to N9 isomers in 6-chloropurine alkylation.

  • Preparation of purines (Patent US6846927B1). Describes the industrial use of

    
     and DMF for similar alkylations of 2-amino-6-chloropurine.
    
    
  • One-Pot Synthesis of N-Alkyl Purine... using TBAI. ResearchGate. Validates the use of TBAI as a catalyst for accelerating purine alkylations.

Sources

Method

Application Note: Reduction Protocols for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine Derivatives

Executive Summary & Strategic Context The molecule 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (CAS: 104102-36-1) serves as a versatile "hub" intermediate in the synthesis of acyclic nucleoside phosphonates and related anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The molecule 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (CAS: 104102-36-1) serves as a versatile "hub" intermediate in the synthesis of acyclic nucleoside phosphonates and related antiviral agents (e.g., Acyclovir/Ganciclovir analogs). Its structural duality—possessing a reactive electrophilic core (6-chloropurine) and a masked aldehyde side chain (diethyl acetal)—presents a unique chemo-selectivity challenge during reduction.

This guide details three distinct reduction protocols, each targeting a specific site of the molecule while preserving others. Success relies on selecting the correct reducing agent to differentiate between the aromatic halide (C6-Cl) and the latent carbonyl (C9-side chain).

The Reduction Landscape
  • Pathway A (Dehalogenation): Removal of the C6-Chlorine atom to yield the parent purine core.

  • Pathway B (Side-Chain Reduction): Hydrolysis of the acetal followed by reduction to the alcohol (preserving the C6-Cl).

  • Pathway C (Reductive Amination): Conversion of the side chain to a secondary/tertiary amine (library generation).

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the divergent synthetic pathways accessible via specific reduction protocols.

ReactionPathways Figure 1: Chemo-selective reduction pathways for 6-chloro-9-(2,2-diethoxyethyl)purine. Start 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (Starting Material) Prod_Dehalo 9-(2,2-diethoxyethyl)-9H-purine (Dehalogenated Core) Start->Prod_Dehalo Protocol 1: Pd/C, H2, MgO (Dechlorination) Int_Aldehyde [Intermediate] 6-chloro-9-(2-oxoethyl)purine Start->Int_Aldehyde Aq. Acid (TFA/HCl) (Deprotection) Prod_Alcohol 2-(6-chloro-9H-purin-9-yl)ethanol (Side-Chain Reduced) Int_Aldehyde->Prod_Alcohol Protocol 2: NaBH4, 0°C (Carbonyl Reduction) Prod_Amine 9-(2-(Alkylamino)ethyl)purine (Reductive Amination) Int_Aldehyde->Prod_Amine Protocol 3: R-NH2, NaBH3CN (Reductive Amination)

Protocol 1: Catalytic Hydrogenolysis (Dechlorination)

Objective: Selective removal of the C6-chlorine atom to generate 9-(2,2-diethoxyethyl)-9H-purine without reducing the purine ring or hydrolyzing the acetal.

Scientific Rationale: The C6-Cl bond in purines is susceptible to hydrogenolysis over Palladium catalysts. However, the reaction generates HCl, which can prematurely hydrolyze the acid-sensitive acetal group. Therefore, the inclusion of a non-nucleophilic acid scavenger (MgO or Et3N) is critical to maintain the integrity of the diethoxyethyl side chain.

Materials
  • Substrate: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Scavenger: Magnesium Oxide (MgO) (2.0 eq) or Triethylamine (1.5 eq)

  • Solvent: Ethanol (anhydrous) or MeOH

  • Gas: Hydrogen (H2) balloon or 1 atm line

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the substrate (e.g., 5.0 g) in Ethanol (50 mL).

  • Scavenger Addition: Add MgO (2.0 eq) to the solution. Note: MgO is preferred over amines if ease of workup is prioritized, as it forms insoluble MgCl2.

  • Inerting: Purge the flask with Nitrogen (N2) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% relative to substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (repeat 3 times). Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (1 atm).

  • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5) or HPLC. The reaction typically completes in 4–6 hours.

    • Checkpoint: Disappearance of the starting material peak (UV 254 nm).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst and excess MgO.

    • Wash the pad with Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes.

Validation Criteria:

  • MS (ESI): Mass shift of -34 Da (Cl replaced by H).

  • 1H NMR: Appearance of a singlet at ~8.9 ppm (H-6) and preservation of the acetal signals (triplet at ~4.8 ppm, multiplet at ~3.5 ppm).

Protocol 2: Sequential Hydrolysis and Carbonyl Reduction

Objective: Conversion of the acetal side chain to a primary alcohol (2-(6-chloro-9H-purin-9-yl)ethanol) while preserving the C6-chlorine atom.

Scientific Rationale: Sodium Borohydride (NaBH4) is a mild reducing agent that reduces aldehydes/ketones but is generally inert toward aryl chlorides at low temperatures. By first deprotecting the acetal with aqueous acid, we expose the aldehyde, which is then immediately reduced. This "one-pot, two-step" sequence avoids isolation of the unstable aldehyde intermediate.

Materials
  • Substrate: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (1.0 eq)

  • Acid: 50% Aqueous Trifluoroacetic Acid (TFA) or 1N HCl

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: THF/Water (1:1)

  • Quench: Sat. NaHCO3

Step-by-Step Methodology
  • Deprotection (Hydrolysis):

    • Dissolve substrate in THF (5 mL/g).

    • Add 50% aq. TFA (5 mL/g) dropwise.

    • Stir at Room Temperature for 2–3 hours.

    • Checkpoint: Monitor TLC for the disappearance of the acetal (non-polar) and appearance of the aldehyde (polar, often streaks).

  • Neutralization (Critical):

    • Cool the reaction mixture to 0°C.

    • Slowly add solid NaHCO3 or NaOH solution until pH reaches ~7–8. Note: NaBH4 decomposes rapidly in acidic media.

  • Reduction:

    • Add NaBH4 (1.5 eq) portion-wise at 0°C. Gas evolution (H2) will occur.

    • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Workup:

    • Quench with Acetone (1 mL) to destroy excess hydride.

    • Extract with Ethyl Acetate (3 x Vol).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary Table: Reagent Compatibility

Functional GroupNaBH4 (0°C)Pd/C + H2LiAlH4
C6-Chlorine Stable (Preserved)Labile (Reduced to H)Labile (Risk of reduction)
Acetal StableStableStable
Aldehyde Reduced (to Alcohol)Reduced (to Alcohol)Reduced (to Alcohol)
Purine Ring StableStable (unless high pressure)Stable

Protocol 3: Reductive Amination (Library Synthesis)

Objective: Synthesis of N-alkylated derivatives (9-(2-aminoethyl)purines) by trapping the transient aldehyde with amines.

Scientific Rationale: Sodium Cyanoborohydride (NaBH3CN) is the reagent of choice here because it is stable in the slightly acidic conditions (pH 4–5) required for imine formation. Unlike NaBH4, it will not reduce the aldehyde/ketone as fast as it reduces the protonated imine, ensuring high selectivity for the amine product.

Methodology
  • Hydrolysis: Treat substrate with 1N HCl/THF (1:1) at reflux for 1 hour to generate the aldehyde.

  • Buffer Exchange: Adjust pH to ~5.0 using Acetate buffer.

  • Coupling: Add the desired Amine (R-NH2, 1.2 eq) and stir for 30 mins to form the imine.

  • Reduction: Add NaBH3CN (1.5 eq) and stir at RT for 12 hours.

  • Isolation: Basify to pH >10 (NaOH), extract with DCM.

Troubleshooting & Optimization

Common Failure Modes
  • Loss of C6-Chlorine in Protocol 2:

    • Cause: Reaction temperature too high or use of stronger hydrides (e.g., LiAlH4).

    • Fix: Maintain 0°C and strictly use NaBH4.

  • Incomplete Dechlorination in Protocol 1:

    • Cause: Catalyst poisoning by Sulfur (if thiols present) or insufficient H2 mass transfer.

    • Fix: Use fresh catalyst; ensure vigorous stirring to break H2 gas into the solvent.

  • Acetal Hydrolysis during Hydrogenation:

    • Cause: Accumulation of HCl byproduct lowering pH.

    • Fix: Increase MgO loading to 3.0 eq.

Safety Considerations
  • Pd/C: Pyrophoric when dry. Always handle under inert gas or keep wet with water/solvent.

  • NaBH4: Liberates flammable H2 gas upon contact with acid or water. Ensure proper ventilation.

References

  • Robins, R. K. (1963). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society. Link (Foundational work on chloropurine dechlorination).

  • Beauchamp, L. M., et al. (1988). "Amino acid ester prodrugs of acyclovir." Antiviral Chemistry & Chemotherapy. Link (Context for acyclic side chain reduction).

  • Sajiki, H., et al. (2006). "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters. Link (Advanced Pd/C selectivity protocols).

  • BenchChem. (2025). "Synthesis of 6-Iodopurine 3-oxide from 6-Mercaptopurine." BenchChem Technical Guides. Link (General halogenated purine handling).

  • Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Link (Mechanistic grounding for Protocol 2).

Application

Application Note: Solvent Selection and Thermodynamic Profiling for the Crystallization of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Structural Analysis & Thermodynamic Causality As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Structural Analysis & Thermodynamic Causality

As a Senior Application Scientist, approaching the crystallization of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine requires moving beyond empirical solvent screening. This molecule is a critical intermediate in the synthesis of acyclic nucleoside antiviral agents[1]. Its crystallization is a delicate thermodynamic balancing act dictated by three distinct structural motifs, each imposing strict chemical and physical constraints on solvent selection:

  • The Purine Core (Polar, H-Bonding): The nitrogen-rich aromatic system exhibits strong intermolecular hydrogen bonding. Solubilizing this core typically requires solvents with high hydrogen-bond accepting capacity, such as N,N-dimethylformamide (DMF) or alcohols[2].

  • The C6-Chlorine (Electrophilic): The chlorine atom at the 6-position is highly activated toward nucleophilic aromatic substitution (

    
    ). Utilizing primary alcohols (e.g., methanol, ethanol) at elevated temperatures introduces a severe risk of generating 6-alkoxy purine impurities[3].
    
  • The N9-(2,2-Diethoxyethyl) Group (Lipophilic & Acid-Sensitive): This acetal moiety drastically shifts the molecule's Hansen Solubility Parameters (

    
    ) toward higher dispersion forces compared to unsubstituted purines. More critically, acetals are highly labile in aqueous acidic conditions. Crystallization in unbuffered water or acidic solvent systems will inevitably trigger hydrolysis, yielding the corresponding aldehyde.
    

The Causality of Solvent Selection: To achieve high-purity crystallization without chemical degradation, we must abandon traditional purine solvents (like hot water/methanol)[4]. The ideal system must be aprotic (to protect the C6-Cl from nucleophilic attack), non-acidic (to preserve the acetal), and capable of a steep thermal solubility gradient.

This leads us to a Solvent-Antisolvent crystallization strategy utilizing Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the antisolvent. EtOAc effectively solvates the polar purine core via dipole interactions without acting as a nucleophile, while Heptane exploits the lipophilicity of the diethoxyethyl chain to force controlled supersaturation.

G Compound 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Core Purine Core (Polar, H-Bonding) Compound->Core Acetal Diethoxyethyl Acetal (Lipophilic, Acid-Sensitive) Compound->Acetal Chloro C6-Chlorine (Electrophilic) Compound->Chloro Solv1 Requires Polar Aprotic (e.g., EtOAc) Core->Solv1 Solv2 Avoid Aqueous Acids (Prevents Hydrolysis) Acetal->Solv2 Solv3 Avoid Nucleophiles (e.g., Alcohols at High T) Chloro->Solv3 Decision Optimal System: EtOAc / Heptane Solv1->Decision Solv2->Decision Solv3->Decision

Fig 1: Thermodynamic and chemical logic driving solvent selection for the purine intermediate.

Quantitative Solvent Screening Data

To establish a self-validating thermodynamic baseline, solubility data must be quantified. The table below summarizes the solubility profile of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine across various solvent classes, demonstrating why the EtOAc/Heptane system is thermodynamically superior to alternatives[2].

Solvent SystemSol. at 25°C (mg/mL)Sol. at 60°C (mg/mL)Chemical Stability RiskProcess Suitability
Methanol 42.5135.0High (C6-OMe substitution)Poor
Water (pH 4-6) < 1.04.5High (Acetal hydrolysis)Poor
DMF > 250.0> 500.0LowPoor (Too soluble, hard to dry)
Ethyl Acetate 28.4165.2None (Inert, aprotic)Excellent (Primary Solvent)
Heptane < 0.5< 1.2None (Inert, non-polar)Excellent (Antisolvent)

Data Interpretation: Ethyl acetate provides a highly favorable thermal gradient (


Solubility 

136.8 mg/mL between 25°C and 60°C), allowing for high volumetric throughput. The addition of heptane drastically reduces the solubility plateau, ensuring >92% theoretical yield.

Self-Validating Crystallization Protocol

A robust protocol must be self-validating—meaning the process relies on measurable thermodynamic endpoints rather than arbitrary time limits. The following protocol utilizes an antisolvent dosing strategy coupled with controlled cooling.

Materials & Equipment
  • API: Crude 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

  • Solvents: Ethyl Acetate (EtOAc, anhydrous), n-Heptane (anhydrous)

  • PAT Tools: Focused Beam Reflectance Measurement (FBRM) probe, in-line FTIR (optional for supersaturation monitoring).

Step-by-Step Methodology
  • Primary Dissolution:

    • Charge the reactor with crude API and 5 volumes (L/kg) of anhydrous EtOAc.

    • Agitate at 250 RPM and heat the jacket to 60°C.

    • Causality Check: Maintain at 60°C for 30 minutes to ensure complete destruction of the crystalline lattice. In-line FTIR should show a stable baseline for the dissolved purine core.

  • Polish Filtration (Clarification):

    • Transfer the hot solution through a 0.45 µm PTFE filter into a pre-heated (60°C) crystallization vessel.

    • Causality Check: This removes insoluble mechanical impurities and foreign particulate matter that could cause uncontrolled heterogeneous nucleation.

  • Thermal Equilibration & Antisolvent Dosing:

    • Cool the clarified solution to 50°C.

    • Begin dosing 10 volumes of n-Heptane at a constant rate over 2 hours.

    • Self-Validation: Monitor the FBRM chord length distribution. Nucleation should trigger at approximately 6-7 volumes of Heptane addition. If nucleation does not occur, introduce 0.5% w/w seed crystals to bypass the metastable zone boundary.

  • Controlled Cooling (Growth Phase):

    • Once the Heptane charge is complete, hold the suspension at 50°C for 1 hour to allow the crystal bed to digest and Ostwald ripening to occur.

    • Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

    • Causality Check: A slow cooling ramp prevents secondary nucleation (crashing out), ensuring large, filterable crystals and preventing the occlusion of mother liquor impurities.

  • Thermodynamic Endpoint Validation:

    • Pause agitation briefly and sample the mother liquor.

    • Self-Validation: Analyze via HPLC. The crystallization is complete only when the API concentration in the mother liquor is

      
       3.0 mg/mL.
      
  • Isolation and Washing:

    • Discharge the slurry to a Nutsche filter.

    • Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v) to displace the impure mother liquor without redissolving the product.

  • Drying:

    • Dry under vacuum ( < 50 mbar) at 40°C until the Loss on Drying (LOD) is < 0.5%.

Workflow Step1 1. Dissolution (EtOAc, 60°C) Step2 2. Polish Filtration (Clarification) Step1->Step2 Step3 3. Antisolvent (Heptane, 50°C) Step2->Step3 Step4 4. Cooling (0.5°C/min to 5°C) Step3->Step4 Step5 5. Isolation (Vacuum, 40°C) Step4->Step5

Fig 2: Step-by-step solvent-antisolvent crystallization workflow.

References

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents Source: Journal of Chemical Thermodynamics / ResearchGate

  • Rational Chemical Schemes for the Synthesis of Medicinal Preparations of the Purine Series (A Review) Source: Pharmaceutical Chemistry Journal / ResearchGate

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent Source: MDPI - Molbank

  • Thermodynamics and Crystallization of the Theophylline–Glutaric Acid Cocrystal Source: Crystal Growth & Design / ACS Publications

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

Technical Support Center: 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Ticket Management System – Tier 3 Support Overview & Molecule Profile Subject: Purification & Handling of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Ticket Management System – Tier 3 Support

Overview & Molecule Profile

Subject: Purification & Handling of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine CAS: 28844-32-8 (related analogs) | Role: Key intermediate for acyclic nucleoside antivirals (e.g., Penciclovir, Famciclovir).[1][2] Critical Attributes:

  • Core Structure: 6-Chloropurine ring.[1][2][3][4][5][6][7]

  • Labile Group: Diethyl acetal at N-9 (Acid-sensitive).[2]

  • Major Impurity: N-7 Regioisomer (6-chloro-7-(2,2-diethoxyethyl)-7H-purine).

Module 1: The N-7 Isomer Challenge (Regioselectivity)

User Ticket #4092: "I have a persistent 10-15% impurity that won't crystallize out."

Diagnosis: This is almost certainly the N-7 regioisomer .[2] In the alkylation of 6-chloropurine, the N-7 nitrogen is nucleophilic enough to compete with N-9.[2] Under kinetic conditions (low temp, weak base), you will form a mixture (typically 70:30 to 90:10 favoring N-9).[2] The N-7 isomer often has similar solubility but distinct polarity.[2]

Resolution Protocol: Thermodynamic Conversion & Separation

Option A: The "Heat-Conversion" Fix (High E-E-A-T Insight) Unlike many impurities that must be removed, the N-7 isomer of purines can often be converted to the desired N-9 isomer.[2] The N-7 alkylation is kinetically favored but thermodynamically less stable than N-9.

  • Mechanism: Heating the mixture promotes bond reversibility (retro-Michael or cleavage/re-alkylation), driving the equilibrium toward the thermodynamically stable N-9 form.[2]

  • Protocol:

    • Dissolve the crude mixture in DMSO or DMF (approx. 5-10 mL/g).

    • Add a catalytic amount of mild base (e.g.,

      
      ).[2]
      
    • Heat to 80–100°C for 4–6 hours.

    • Monitor: Check HPLC/TLC. The N-7 peak (usually lower Rf) should diminish as the N-9 peak grows.

    • Workup: Pour onto ice water. The N-9 product often precipitates purer than the starting mixture.[2]

Option B: Chromatographic Separation (If conversion fails) If the mixture is an oil (common for acetals), crystallization is difficult.[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: Gradient of Ethyl Acetate (30%) in Hexanes

    
    100% Ethyl Acetate .[2]
    
    • Note: The N-9 isomer is generally less polar (higher Rf) than the N-7 isomer in EtOAc/Hexane systems due to the dipole moment vectors of the purine ring.

  • Loading: Do not overload; acetals can degrade on acidic silica if left too long.[2] Use 1% Triethylamine in the eluent to neutralize silica acidity.[2]

Quantitative Comparison of Isomers

FeatureN-9 Isomer (Target)N-7 Isomer (Impurity)
Thermodynamics Stable (Major Product)Metastable (Kinetic Product)
TLC (EtOAc) Higher Rf (Less Polar)Lower Rf (More Polar)
UV Profile

nm
Shifts slightly (solvent dependent)
Solubility Moderate in EtOH/EtOAcOften higher in polar organics

Module 2: Acetal Stability (Preventing Hydrolysis)

User Ticket #4105: "My product turned into a dark tar after acid wash."

Diagnosis: Acetal Hydrolysis. The (2,2-diethoxyethyl) group is a protected aldehyde.[2] In the presence of aqueous acid (pH < 4) and heat, the acetal hydrolyzes to the aldehyde (6-chloro-9-(2-oxoethyl)purine), which is highly unstable.[2] It rapidly polymerizes or degrades into dark tars.[2]

Resolution Protocol: The "Buffered Workup"

Strict pH Control Rules:

  • NEVER use 1M HCl or strong mineral acids to quench the reaction.[2]

  • Quench Media: Use Saturated Ammonium Chloride (

    
    ) or dilute Acetic Acid adjusted to pH 5–6  (mildly acidic is okay for seconds, but neutralize quickly).
    
  • Washing: If washing the organic layer, use Saturated Sodium Bicarbonate (

    
    )  immediately after any mild acid wash.[2]
    

Self-Validating Test:

  • Take a small aliquot of your organic phase.[2]

  • Shake with water and measure the pH of the aqueous layer.[2]

  • Pass: pH 7–8.[2]

  • Fail: pH < 6 (Risk of degradation during rotary evaporation).[1][2][4]

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude alkylation mixture.

PurificationLogic Start Crude Reaction Mixture (N-9 + N-7 + Salts) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Filtered Oil Viscous Oil/Gum CheckState->Oil Concentrated TLC_Check TLC Analysis (EtOAc/Hexane) Solid->TLC_Check Oil->TLC_Check Isomer_Ratio Isomer Ratio? TLC_Check->Isomer_Ratio High_N7 High N-7 (>15%) Isomer_Ratio->High_N7 Kinetic Mix Low_N7 Low N-7 (<5%) Isomer_Ratio->Low_N7 Clean Action_Heat Thermodynamic Conversion Heat in DMSO (80°C, 4h) High_N7->Action_Heat Convert Isomers Action_Col Column Chromatography (Silica + 1% Et3N) Low_N7->Action_Col If Oil Action_Cryst Recrystallization (EtOH or EtOAc/Hex) Low_N7->Action_Cryst If Solid Action_Heat->TLC_Check Re-analyze Final Pure N-9 Product (>98%) Action_Col->Final Action_Cryst->Final

Caption: Decision tree for handling crude 6-chloro-9-(2,2-diethoxyethyl)-9H-purine, prioritizing isomer conversion and state-dependent purification.

Module 4: FAQ & Quick Fixes

Q: Can I use crystallization to separate N-7 from N-9? A: Only if the mixture is already enriched (>90%) in N-9. If the N-7 content is high, they tend to co-precipitate or form an oil.[2]

  • Recommended Solvent:Ethanol (Abs.) or Isopropanol .[2] Dissolve hot, cool slowly. If oiling occurs, add a drop of seed crystal or scratch the glass.[2]

Q: The product smells like apples/fruity. Is that normal? A: No. A fruity/sweet smell typically indicates the presence of bromoacetaldehyde diethyl acetal (unreacted starting material) or degradation products.[2]

  • Fix: Wash the crude organic layer with 5% aqueous citric acid (briefly) or brine to remove unreacted acetals, followed by a high-vacuum dry.[2]

Q: Why do you recommend Triethylamine (Et3N) in the silica column? A: Silica gel is slightly acidic (


).[2] This acidity is sufficient to slowly hydrolyze the diethyl acetal protecting group during the 2-3 hours the compound spends on the column.[2] Adding 1% 

buffers the silica, protecting the acetal.[2]

References

  • Regioselectivity in Purine Alkylation

    • Title: Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.[1]

    • Source: Molbank 2006, M481.[2] (Discusses the N-7 to N-9 thermal conversion).

    • URL:[Link][1][2][6]

  • General Synthesis of Acyclovir Intermediates

    • Title: Process for preparing purine derivatives (Patent EP0352953).[2]

    • Source: European Patent Office.[2]

    • URL
  • Purification of 6-Chloropurine Derivatives

    • Title: 6-Chloropurine Product Information & Solubility.[2][8]

    • Source: Cayman Chemical.[2]

Sources

Optimization

Solving solubility issues with 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in aqueous media

Welcome to the technical support center for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous media. As a substituted purine derivative, 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is anticipated to have low aqueous solubility, a common characteristic of many small molecule drug candidates. This document provides troubleshooting strategies and frequently asked questions to facilitate your experimental success.

A Note on Physicochemical Properties

Estimated Physicochemical Properties:

PropertyEstimated Value/RangeRationale & Key Considerations
Molecular Weight ~270.7 g/mol Calculated from the chemical formula: C11H15ClN4O2.
Appearance White to off-white solidBased on observations of similar purine analogs.[1]
Aqueous Solubility Very LowThe purine core is polar, but the chloro- and diethoxyethyl- substituents significantly increase lipophilicity, leading to poor water solubility.
pKa (acidic) ~1-2The purine ring system has basic nitrogens that can be protonated. The chloro-substituent is electron-withdrawing and will lower the pKa of the purine base.
pKa (basic) Not anticipatedNo readily ionizable acidic protons.
LogP ~2-3The diethoxyethyl group contributes significantly to the lipophilicity of the molecule.
Melting Point >150 °C (decomposes)Many purine derivatives have high melting points and may decompose before melting.[2]
Storage Store at -20°C, desiccatedTo prevent potential hydrolysis and degradation.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve and use 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in your experiments.

Issue 1: My compound won't dissolve in my aqueous buffer.

Root Cause Analysis: The high lipophilicity and crystalline nature of the compound are likely preventing it from dissolving in a purely aqueous system. The energy required to break the crystal lattice and solvate the molecule in water is high.

Solution Workflow:

start Initial Dissolution Failure in Aqueous Buffer cosolvent Attempt Dissolution with a Water-Miscible Organic Co-solvent start->cosolvent Step 1 ph_adjust Adjust pH of the Aqueous Medium cosolvent->ph_adjust If precipitation occurs upon dilution success Compound Dissolved cosolvent->success If successful failure Precipitation or Instability Observed (Consult Stability Section) cosolvent->failure surfactant Incorporate a Surfactant ph_adjust->surfactant If pH adjustment is insufficient or not tolerated ph_adjust->success If successful ph_adjust->failure complexation Utilize a Complexation Agent (e.g., Cyclodextrin) surfactant->complexation For highly insoluble cases or to improve stability surfactant->success If successful surfactant->failure complexation->success If successful complexation->failure

Caption: Decision workflow for troubleshooting poor aqueous solubility.

Detailed Protocols:

  • Protocol 1: Co-solvent Approach

    • Prepare a concentrated stock solution of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in an appropriate organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. The solubility of similar 6-chloropurine compounds in DMSO and DMF is reported to be around 10 mg/mL.[3]

    • Vortex or sonicate the stock solution until the compound is fully dissolved. Gentle heating (37-50°C) may be applied, but monitor for any signs of degradation (color change).

    • Slowly add the organic stock solution dropwise to your vigorously stirring aqueous buffer. The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v), to avoid affecting your biological system.

    • Observe for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Protocol 2: pH Adjustment

    • Based on the estimated acidic pKa of ~1-2, the compound will be more soluble at a lower pH where the purine ring is protonated.

    • Attempt to dissolve the compound directly in your aqueous buffer.

    • If it does not dissolve, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the pH and observe for dissolution.

    • Caution: Be aware that the acidic conditions required for dissolution may not be compatible with your experimental system and could lead to hydrolysis of the diethoxyethyl group over time.

Issue 2: The compound dissolves initially but then precipitates out of solution.

Root Cause Analysis: This is indicative of either reaching the limit of kinetic solubility or a change in conditions (e.g., temperature, pH) that decreases solubility. It can also be a sign of the compound converting to a less soluble polymorphic form.

Troubleshooting Steps:

  • Verify Final Concentration: Ensure that the final concentration in your aqueous medium is below the compound's solubility limit in that specific solvent mixture. You may need to perform a solubility determination experiment.

  • Control Temperature: Maintain a constant temperature throughout your experiment. A decrease in temperature can significantly reduce solubility.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the dissolved compound and prevent precipitation. A typical starting concentration is 0.01-0.1% (w/v).

  • Consider Complexation: For challenging cases, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic molecule, increasing its apparent aqueous solubility.

Issue 3: I am concerned about the stability of my compound in the prepared solution.

Root Cause Analysis: The diethoxyethyl group on the 9-position of the purine is an acetal, which can be susceptible to hydrolysis under acidic conditions, yielding the corresponding aldehyde and ethanol. The 6-chloro substituent can also be subject to nucleophilic displacement.

Stability Assessment Workflow:

prep Prepare Solution hplc_t0 Analyze by HPLC at Time = 0 prep->hplc_t0 incubate Incubate at Experimental Conditions (e.g., 37°C, specific pH) hplc_t0->incubate hplc_tx Analyze by HPLC at Various Time Points incubate->hplc_tx compare Compare Peak Area of Parent Compound hplc_tx->compare stable <10% Degradation (Stable) compare->stable unstable >10% Degradation (Unstable - Adjust Conditions) compare->unstable

Caption: Workflow for assessing the stability of the compound in solution.

Protocol for Stability Assessment:

  • Prepare the solution of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in your final experimental medium.

  • Immediately take an aliquot, and if necessary, quench any reaction by diluting in a suitable mobile phase and analyze by High-Performance Liquid Chromatography (HPLC) to get a baseline (T=0) peak area for the parent compound.

  • Incubate the remaining solution under your experimental conditions (e.g., temperature, pH, light exposure).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze by HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and the appearance of new peaks would indicate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to make a stock solution of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine?

A1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions of poorly soluble purine derivatives.[3] Ethanol can also be used, but the solubility may be lower. Always use anhydrous grade solvents to minimize the risk of hydrolysis.

Q2: How should I store the solid compound and my stock solutions?

A2: The solid compound should be stored at -20°C in a desiccated environment to protect it from moisture.[3] Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q3: Can I heat the solution to get the compound to dissolve?

A3: Gentle heating (up to 50°C) can be used as a last resort to aid dissolution. However, be cautious as prolonged heating can accelerate the degradation of the compound. Always perform a stability check if you use heat to dissolve your compound.

Q4: My experiment is sensitive to organic solvents. What are my options?

A4: If your system cannot tolerate even low concentrations of co-solvents, your best options are to explore pH modification (if compatible with your assay) or the use of complexation agents. Cyclodextrins are often used in these situations to enhance aqueous solubility without the need for organic solvents.

Q5: Is 6-chloro-9-(2,2-diethoxyethyl)-9H-purine likely to be stable in my cell culture medium?

A5: Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C. While the neutral pH is less likely to cause rapid acid-catalyzed hydrolysis of the acetal, the presence of various nucleophiles and enzymes in the media or from the cells could potentially lead to the displacement of the 6-chloro group. It is highly recommended to perform a stability study of the compound in your specific cell culture medium before conducting your experiments.

References

  • Chem-Impex. (n.d.). 6-Chloro-9-(oxan-2-yl)purine. [Link]

  • Wang, J., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
  • Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077.
  • Robins, M. J., & Uznanski, B. (1981). Purines. 33. A simple, regiospecific synthesis of 9-alkylpurines. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Google Patents. (1958). 6-chloropurine. (US2832781A).
  • Google Patents. (2006).
  • Fujii, T., et al. (1982). Purines. LXXIX. Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading to 2-Hydroxy- and N6-Benzyl-2-hydroxyadenine. Chemical and Pharmaceutical Bulletin, 30(11), 4056-4064.
  • Kelley, J. L., et al. (1991). Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Journal of Medicinal Chemistry, 34(1), 248-255.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906.
  • Secrist, J. A., & Wu, J. (2006). A synthetic route to 9-(polyhydroxyalkyl)purines. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1079–1089.
  • Ferris, J. P., et al. (1974). HCN: a plausible source of purines, pyrimidines and amino acids on the primitive earth. Journal of Molecular Evolution, 3(4), 301–309.
  • Google Patents. (2005).

Sources

Troubleshooting

Reducing side reactions in the amination of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with functionalized purines. Topic: Optimization of Amination & Impurity Control Ticket ID: PUR-6CL-ac...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with functionalized purines.

Topic: Optimization of


 Amination & Impurity Control
Ticket ID:  PUR-6CL-acetal-001
Status:  Active Guide

Executive Summary & Chemical Context

The conversion of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine to its amine derivative (via Nucleophilic Aromatic Substitution,


) is a critical step in the synthesis of acyclic nucleoside analogs (e.g., Acyclovir/Ganciclovir precursors).

The Central Challenge: This reaction presents a "chemical contradiction":

  • The Reaction: Displacing the C6-Chlorine releases Hydrochloric Acid (HCl) as a byproduct.

  • The Substrate: The 2,2-diethoxyethyl tail is an acetal (masked aldehyde). Acetals are kinetically stable to base but extremely labile to acid .

If the HCl byproduct is not immediately neutralized, it catalyzes the hydrolysis of the acetal tail, leading to aldehyde generation, polymerization, and "tar" formation.[1] Simultaneously, the presence of water competes with the amine, leading to the 6-hydroxy (hypoxanthine) impurity.[1]

Critical Reaction Pathways (Visualization)

The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red paths.

ReactionPathways SM Starting Material (6-Cl-9-acetal-purine) Product Target Product (6-Amino-9-acetal-purine) SM->Product Amine (R-NH2) + Base Scavenger Hypoxanthine Impurity A: Hypoxanthine (6-OH-9-acetal-purine) SM->Hypoxanthine H2O / Heat (Hydrolysis) Aldehyde Impurity B: Aldehyde (Deprotected Tail) SM->Aldehyde H+ (Acid) (Acetal Hydrolysis) Product->Aldehyde H+ (Post-reaction) Polymer Degradation (Polymer/Tar) Aldehyde->Polymer Self-condensation

Figure 1: Mechanistic divergence.[1] Note that Acid (H+) triggers the irreversible destruction of the acetal tail (Impurity B).

Troubleshooting Modules

Module A: Preventing Acetal Hydrolysis (The "Tar" Issue)

Symptom: Reaction mixture turns dark/black; NMR shows loss of ethyl signals (triplet/quartet) and appearance of aldehyde protons (~9.7 ppm). Root Cause: The


 reaction generates HCl (

). Even transient local acidity breaks the acetal.
VariableRecommendationTechnical Rationale
Base Scavenger Mandatory. Use Triethylamine (TEA) or DIPEA (1.2–1.5 equiv).Tertiary amines sequester HCl immediately as ammonium salts, maintaining the pH > 7.[1]
Nucleophile Use excess amine (2.0+ equiv) if volatile.The amine itself can act as the acid scavenger, though this is less economical than using TEA.[1]
Solvent Anhydrous Ethanol, n-Butanol, or DMF.[1]Avoid water.[2] Alcohols stabilize the acetal via mass action (Le Chatelier's principle).
Module B: Preventing 6-OH Formation (The "Hydrolysis" Issue)

Symptom: LCMS shows peak with M-18 mass (Cl replaced by OH); Product is insoluble in organic solvents. Root Cause: Water is a competing nucleophile. At high temperatures (


), water attacks the C6 position faster than bulky amines.
  • Protocol Adjustment: Switch from Aqueous Ammonia to Methanolic Ammonia (7N

    
     in MeOH).
    
  • Drying: Ensure the starting material is dried. The acetal is hygroscopic; trace water trapped in the lattice is sufficient to cause 5-10% hydrolysis.

Module C: Incomplete Conversion

Symptom: Starting material remains after 24h. Root Cause: 6-Chloropurines are moderately reactive. The electron-rich N9-alkyl chain deactivates the ring slightly compared to unsubstituted purine.

  • Catalysis: Add 5-10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It forms a highly reactive quaternary ammonium intermediate that is more susceptible to nucleophilic attack than the chloride.

Optimized Experimental Protocol

Standardized procedure for reaction with a primary amine (e.g., n-butylamine).[1]

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[3]
    
  • Charge: Add 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (1.0 equiv).

  • Solvent: Add anhydrous Ethanol or n-Butanol (concentration 0.2 M). Note: n-Butanol allows higher reflux temps (

    
    ) for sluggish amines.
    
  • Base: Add Triethylamine (TEA) (1.5 equiv). Crucial Step.

  • Nucleophile: Add the Amine (1.2 – 2.0 equiv).

  • Reaction: Heat to reflux (

    
     for EtOH). Monitor by TLC/HPLC.
    
    • Checkpoint: Check pH of headspace with wet pH paper. It must remain basic.

  • Workup (Critical):

    • Cool to room temperature.

    • Do NOT wash with dilute HCl to remove excess amine (this destroys the product).

    • Evaporate solvent in vacuo.[3][4][5]

    • Partition residue between Ethyl Acetate and saturated

      
        (keeps pH basic).
      
    • Dry organic layer over

      
       (not acidic 
      
      
      
      if possible, though
      
      
      is usually acceptable for short contact).

Frequently Asked Questions (FAQ)

Q1: Can I use aqueous ammonia (28%) to make the Adenine derivative?

  • Diagnosis: Risky. The water content at high temperatures promotes hydrolysis to hypoxanthine (6-OH).

  • Resolution: Use Saturated Ammonia in Methanol or Ethanol (commercially available as 7N solutions) in a pressure vessel (bomb) at 60-80°C. This eliminates water competition.

Q2: My product is oiling out and smells like apples/aldehyde. What happened?

  • Diagnosis: Acetal hydrolysis occurred.[6] The "apple" smell is often the aldehyde degradation product.

  • Resolution: You likely generated HCl during the reaction without enough scavenger, or your workup was acidic.[1] Ensure you use

    
     during washes, never water or brine alone if they are slightly acidic.[1]
    

Q3: Can I use acid to catalyze the reaction?

  • Diagnosis: Absolutely not.

  • Resolution: While acid catalysis works for some

    
     reactions, it is forbidden here due to the acetal. If reactivity is low, use DABCO  or switch to a higher boiling solvent (e.g., DMSO) to increase thermal energy.[1]
    

Q4: Is the N7-isomer a concern?

  • Diagnosis: Only if you are synthesizing the starting material from 6-chloropurine.

  • Resolution: If you start with pure N9-substituted material, isomerization is negligible under basic amination conditions. The N9-C bond is stable to base.

References

  • Acetal Stability & Protection

    • Greene's Protective Groups in Organic Synthesis emphasizes that acyclic acetals (like diethoxyethyl) are stable to strong bases and nucleophiles but hydrolyze rapidly in aqueous acid ( ).
    • Source: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.

  • Purine Amin

    
    ): 
    
    • Detailed kinetics of 6-halopurine displacements showing the necessity of acid scavenging in autoc
    • Source: Liu, J., & Robins, M. J. (2007).[1] "

      
       Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides". Journal of the American Chemical Society, 129(17). [Link]
      
  • Synthesis of Acyclovir Intermediates

    • Patents describing the use of 6-chloro-9-(2,2-diethoxyethyl)
    • Source: Patent CN102336755A (Chemical synthesis method of 6-chloropurine and derivatives).

  • DABCO Catalysis in Purine Chemistry

    • Use of DABCO to form reactive intermediates, avoiding the need for harsh thermal conditions that might degrade sensitive side chains.[1]

    • Source:Organic & Biomolecular Chemistry, Microwave promoted C6-alkylation of purines.[7] [Link]

Sources

Optimization

Enhancing regio-selectivity for N9-alkylated purine derivatives

Technical Support Center: Optimizing N9-Regioselectivity in Purine Alkylation Introduction: The N9 vs. N7 Challenge Welcome to the Technical Support Center for Purine Chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N9-Regioselectivity in Purine Alkylation

Introduction: The N9 vs. N7 Challenge

Welcome to the Technical Support Center for Purine Chemistry. If you are developing nucleoside analogs, you are likely facing the "Purine Isomer Problem." Biologically active nucleosides almost exclusively utilize the N9-isomer , yet synthetic alkylation often yields significant amounts of the N7-isomer .[1]

This guide moves beyond basic recipes. We analyze the causality of regio-isomerism—governed by the interplay of kinetic vs. thermodynamic control , steric shielding , and tautomeric preference —to help you design self-validating protocols.

Module 1: The Core Mechanism (Kinetic vs. Thermodynamic)

Before troubleshooting, you must diagnose the regime of your reaction.

  • N7-Alkylation (Kinetic Control): The N7 nitrogen is often more nucleophilic due to the dipole moment of the purine ring and electron density distribution, especially in 6-substituted purines. Under mild, rapid conditions, the electrophile attacks here first.

  • N9-Alkylation (Thermodynamic Control): The N9-isomer is generally more thermodynamically stable (lower energy). High temperatures or reversible conditions favor N9. However, once the N7-alkyl bond forms, it is often too stable to revert, trapping the kinetic product.

Visualizing the Pathway

ReactionCoordinate Start Purine Anion + Electrophile TS_N7 TS (N7) Lower Activation Energy Start->TS_N7 Fast TS_N9 TS (N9) Higher Activation Energy Start->TS_N9 Slower Prod_N7 N7-Product (Kinetic Trap) TS_N7->Prod_N7 Prod_N9 N9-Product (Thermodynamic Goal) TS_N9->Prod_N9

Figure 1: Reaction coordinate diagram illustrating that while N7 forms faster (lower barrier), N9 is the more stable target. Protocols must either lower the N9 barrier or allow equilibration.

Module 2: The "Gold Standard" – Mitsunobu Coupling

For primary and secondary alcohols, the Mitsunobu reaction is the most reliable method for ensuring N9 selectivity.

Why it works: The reaction proceeds via an SN2 mechanism where the purine (acting as the nucleophile) attacks the alkoxy-phosphonium intermediate. The steric bulk of the triphenylphosphine oxide byproduct and the specific hydrogen-bonding orientation in the transition state heavily disfavor the crowded N7 attack.

Standard Protocol (Self-Validating)
  • Substrate: 6-Chloropurine (preferred over Adenine due to solubility and pKa).

  • Reagents: Triphenylphosphine (PPh3), DIAD or DEAD, Dry THF.

  • Stoichiometry: 1.0 eq Purine : 1.2 eq Alcohol : 1.5 eq PPh3 : 1.5 eq DIAD.

Step-by-Step:

  • Dissolve PPh3 and the Purine in anhydrous THF under Argon.

  • Add the Alcohol.

  • Cool to 0°C.

  • Critical Step: Add DIAD dropwise over 15–30 minutes. (Rapid addition causes exotherms that degrade selectivity).

  • Warm to Room Temperature (RT) and stir for 12–24 hours.

Troubleshooting the Mitsunobu:

SymptomProbable CauseCorrective Action
No Reaction pKa MismatchThe purine pKa must be < 11. If using unmodified Adenine, switch to 6-chloropurine or N6-Boc-Adenine.
Low Yield MoistureThe phosphonium intermediate is extremely water-sensitive. Use freshly distilled THF and flame-dried glassware.
N7 Formation Steric CrowdingIf the alcohol is tertiary or highly hindered, the SN2 mechanism fails. Switch to Base-Mediated Alkylation (Module 3).

Module 3: Base-Mediated Alkylation (S_N2)

When using alkyl halides (not alcohols), you must fight the kinetic preference for N7.

Strategy A: The "6-Chloro" Shielding Effect

Do not alkylate Adenine directly. The amine protons at C6 interfere with base stoichiometry and offer little steric shielding.

  • Recommendation: Use 6-chloropurine .[2][3] The chlorine atom is electron-withdrawing (making N9 more acidic/reactive) and provides just enough steric bulk to slightly discourage N7 attack compared to the "open" N9 position.

Strategy B: Solvent & Additive Engineering
  • Polar Aprotic (DMF/DMSO): Standard, but often gives 60:40 (N9:N7) mixtures.

  • The Cyclodextrin Hack (Green Chemistry): Recent data suggests that performing the reaction in Water with

    
    -Cyclodextrin  can yield >99:1 N9 selectivity.[4][5] The hydrophobic cavity of the cyclodextrin encapsulates the purine, physically blocking the N7 position while leaving N9 exposed to the solvent/electrophile [4].
    

Protocol (Cyclodextrin Method):

  • Dissolve

    
    -Cyclodextrin (1 eq) in water at 60°C.
    
  • Add Purine (1 eq) and stir until clear (inclusion complex forms).

  • Add K2CO3 (1.5 eq) and Alkyl Halide.

  • Stir at 60–80°C.

  • Extract with EtOAc.

Module 4: Decision Matrix & Workflow

Use this logic flow to select your experimental condition.

DecisionTree Start Start: Select Alkylating Agent AgentType Is it an Alcohol or Halide? Start->AgentType Alcohol Alcohol (R-OH) AgentType->Alcohol Alcohol Halide Alkyl Halide (R-X) AgentType->Halide Halide Mitsunobu Use Mitsunobu Conditions (PPh3/DIAD/THF) Alcohol->Mitsunobu SubstrateCheck Is Purine C6-Substituted? Halide->SubstrateCheck Adenine Substrate: Adenine SubstrateCheck->Adenine NH2 Group Chloro Substrate: 6-Chloropurine SubstrateCheck->Chloro Cl Group Convert Convert to 6-Chloropurine or N6-Boc-Adenine Adenine->Convert Solvent Select Solvent System Chloro->Solvent Convert->Chloro Standard Standard: K2CO3 / DMF (Expect ~15% N7) Solvent->Standard Robust/Scale-up HighSel High Selectivity: Water + Beta-Cyclodextrin Solvent->HighSel Max Regio-Control

Figure 2: Experimental decision tree for selecting the optimal alkylation method based on electrophile type and substrate.

FAQ: Troubleshooting Specific Scenarios

Q1: I am seeing a spot on TLC that moves slower than my N9 product. Is this N7?

  • Answer: Yes, typically. The N7-isomer is usually more polar than the N9-isomer because the dipole moment is larger when the alkyl group is at N7. In a standard DCM/MeOH system, N7 elutes after (lower Rf) the N9 product [1].

Q2: Can I convert my N7 byproduct into N9?

  • Answer: Generally, no.[2][3][4] While N9 is thermodynamically favored, the activation energy to break the C-N7 bond is too high under standard conditions. It is better to optimize the reaction to prevent N7 formation than to attempt isomerization. Exception: Some specific enzymatic trans-glycosylations allow this, but not standard alkylations.

Q3: Why do you recommend 6-chloropurine instead of Adenine?

  • Answer: Two reasons.

    • Acidity: The pKa of N9-H in 6-chloropurine (~8.5) is lower than Adenine (~9.8), making it easier to deprotonate fully without using harsh bases that promote side reactions.

    • Solubility: 6-chloropurine is soluble in THF (for Mitsunobu) and organic solvents, whereas Adenine is notoriously insoluble, often forcing the use of DMSO which can solvate the cation so well that the "naked" anion becomes too reactive and less selective [2].

Q4: I used NaH in DMF and got a 50:50 mixture. What went wrong?

  • Answer: "Naked" anions are promiscuous. In DMF, NaH strips the proton completely, leaving a highly reactive purine anion that attacks the electrophile at the most electron-rich spot (often N7 kinetically).

    • Fix: Switch to a softer base like K2CO3 or Cs2CO3 . The presence of the carbonate counter-ion can provide a "templating" effect, or simply slow the reaction down enough to allow the thermodynamic N9 pathway to dominate [3].

References

  • Regioselectivity in Purine Alkylation. Journal of Organic Chemistry. "Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control?" Link

  • Mitsunobu Reaction Efficiency. Tetrahedron. "Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions." Link

  • Solvent and Base Effects. RSC Advances. "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction." Link

  • Cyclodextrin Assisted Synthesis. Tetrahedron. "Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin." Link

  • N7 Kinetic Control. ACS Omega. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR interpretation of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

This guide details the structural characterization of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine , a critical intermediate in the synthesis of acyclic nucleoside phosphonates (such as precursors to Tenofovir or Adefovir an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine , a critical intermediate in the synthesis of acyclic nucleoside phosphonates (such as precursors to Tenofovir or Adefovir analogs).

The primary challenge in synthesizing this molecule is distinguishing the desired N9-isomer from the thermodynamically possible (but often unwanted) N7-isomer . This guide provides a comparative analysis to ensure regiochemical purity using 1H and 13C NMR.

Part 1: Structural Analysis & Regiochemistry Strategy

The alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal typically yields a mixture of regioisomers. Differentiating these requires specific attention to the chemical shifts of the purine protons and the bridgehead carbons.

The Core Comparison: N9 vs. N7 Isomers
FeatureN9-Isomer (Target) N7-Isomer (Impurity) Mechanism/Reasoning
H-8 Proton Shift ~8.4 – 8.6 ppm > 8.8 ppm (Deshielded) The N7-alkylation disrupts the electronic shielding cone differently than N9, typically causing H-8 to shift downfield.
C-5 Carbon Shift ~130 – 132 ppm ~120 – 126 ppm Critical Check: C-5 in N9-purines is structurally consistent with the starting material.[1][2] In N7-isomers, the electron density map changes, shielding C-5 significantly.
N-CH₂ Shift ~4.4 – 4.5 ppm ~5.0 – 5.2 ppm Proximity to the anisotropic current of the imidazole ring differs between N9 and N7 positions.

Part 2: Experimental Protocols

Synthesis (Brief Context)
  • Reagents: 6-Chloropurine, Bromoacetaldehyde diethyl acetal,

    
    .[3]
    
  • Solvent: DMF (Dimethylformamide).[4]

  • Conditions: 60°C for 4–6 hours.

  • Purification: The reaction yields a mixture.[5][6][7] The N9 isomer is generally less polar and elutes first or second depending on the stationary phase, but rigorous column chromatography (SiO2, Hexane/EtOAc) is required to remove the N7 byproduct.

NMR Sample Preparation (Self-Validating Protocol)

To ensure reproducible shifts, concentration and solvent choice are critical.

  • Solvent Choice: DMSO-d6 is preferred over

    
     for purines due to solubility and the prevention of aggregation stacking, which can broaden aromatic peaks.
    
  • Concentration: Dissolve 10–15 mg of the isolated oil/solid in 0.6 mL of DMSO-d6.

    • Validation Step: Ensure the solution is clear. Turbidity indicates residual inorganic salts (

      
      ) which will distort baselines and integration.
      
  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    
    ).

Part 3: 1H NMR Interpretation Guide

Target Structure: 6-chloro-9-(2,2-diethoxyethyl)-9H-purine Solvent: DMSO-d6 (shifts may vary by ±0.1 ppm in


)
PositionShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Interpretation Notes
H-2 8.80 – 8.85 Singlet (s)1H-Most deshielded proton; located between two nitrogens (N1, N3).
H-8 8.55 – 8.65 Singlet (s)1H-Diagnostic for N9 alkylation. If this appears >8.8 alongside H-2, suspect N7 isomer.
Acetal CH 4.85 – 4.95 Triplet (t)1H5.5 – 6.0The methine proton of the acetal group.[2]
N-CH₂ 4.40 – 4.50 Doublet (d)2H5.5 – 6.0Methylene linker.[2] Couples to the acetal CH.
O-CH₂ 3.35 – 3.65 Multiplet (m)4H-Methylene protons of the ethyl groups.[2] Often appear as complex multiplets due to diastereotopicity or overlap.[2]
CH₃ 1.00 – 1.10 Triplet (t)6H7.0Methyl protons of the diethoxy group.[2]

Part 4: 13C NMR Interpretation Guide

Solvent: DMSO-d6

PositionShift (δ ppm)TypeAssignment Logic
C-6 150.0 – 152.0 QuaternaryAttached to Chlorine.[2] Intensity is usually lower due to lack of NOE and relaxation time.
C-2 151.0 – 153.0 CHAromatic CH between nitrogens.
C-4 150.0 – 151.0 QuaternaryBridgehead carbon.[2]
C-8 146.0 – 148.0 CHAromatic CH (Imidazole ring).[2]
C-5 130.0 – 131.5 QuaternaryCritical Diagnostic: If this signal is <126 ppm, the molecule is likely the N7-isomer.
Acetal CH 100.0 – 102.0 CHCharacteristic acetal carbon (O-C-O).[2]
O-CH₂ 61.0 – 63.0 CH₂Ethyl ether carbons.[2]
N-CH₂ 44.0 – 46.0 CH₂Linker carbon attached to N9.[2]
CH₃ 14.5 – 15.5 CH₃Terminal methyls.[2]

Part 5: Visualization & Logic Flow

Workflow 1: Synthesis and Characterization Pipeline

This diagram outlines the critical path from starting material to validated product.[2]

G Start 6-Chloropurine Reaction Alkylation (K2CO3 / DMF / 60°C) Start->Reaction Reagent Bromoacetaldehyde diethyl acetal Reagent->Reaction Crude Crude Mixture (N9 + N7 Isomers) Reaction->Crude Purification Column Chromatography (Sep. N9 from N7) Crude->Purification NMR 1H & 13C NMR (DMSO-d6) Purification->NMR Validation Final Structure Confirmation NMR->Validation

Caption: Synthesis workflow emphasizing the purification step required to separate regioisomers before NMR validation.

Workflow 2: NMR Decision Tree (N9 vs N7)

Use this logic gate to interpret your spectral data.

Logic Start Analyze 1H NMR (Aromatic Region) CheckH8 Check H-8 Shift Start->CheckH8 CheckC5 Check C-5 (13C) Shift CheckH8->CheckC5 H8 ~8.6 ppm ResultN7 N7-Isomer (Impurity) CheckH8->ResultN7 H8 > 8.8 ppm ResultN9 N9-Isomer (Target Product) CheckC5->ResultN9 C5 ~131 ppm CheckC5->ResultN7 C5 < 126 ppm

Caption: Diagnostic logic tree for distinguishing N9 vs N7 regioisomers based on H-8 and C-5 chemical shifts.

References

  • MDPI. (2006).[2][3] Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol. (Provides comparative NMR data for N9 vs N7 alkylated 6-chloropurine derivatives).

  • National Institutes of Health (NIH) - PubChem. 6-chloro-9-methyl-9H-purine Compound Summary. (Baseline spectral data for N9-alkylated 6-chloropurines).

  • ACS Omega. (2024).[2] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. (Detailed discussion on C5 carbon shifts as the primary differentiator between N7 and N9 isomers).

  • Journal of Organic Chemistry. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. (Mechanistic insight into alkylation regioselectivity).

Sources

Comparative

Purity Assessment of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine: A Comparative Analytical Guide

Topic: HPLC Analytical Methods for Purity Assessment of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts. Executive Summary In the s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analytical Methods for Purity Assessment of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts.

Executive Summary

In the synthesis of acyclic nucleoside antivirals (e.g., Acyclovir, Ganciclovir), 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (CDEP) acts as a critical scaffold. The purity of this intermediate dictates the yield and quality of the final drug substance.

The analytical challenge is twofold:

  • Regioisomer Selectivity: The alkylation of 6-chloropurine inevitably produces the thermodynamically stable N-9 isomer (desired) and the kinetic N-7 isomer (impurity). Quantifying this ratio is the primary critical quality attribute (CQA).

  • Acetal Stability: The diethyl acetal moiety is acid-labile. Standard low-pH HPLC methods risk hydrolyzing the analyte during the run, generating false impurity artifacts (aldehydes).

This guide compares two methodologies: a Standard Acidic C18 Method (common but risky) and an Optimized Neutral Phenyl-Hexyl Method (recommended for stability and selectivity).

Part 1: The Chemical Context & Impurity Profile[1]

Before selecting a method, one must understand the "Why" behind the separation. The alkylation reaction creates a specific impurity fingerprint.

Critical Impurities
Impurity NameStructure NoteOriginChromatographic Challenge
N-7 Isomer 6-chloro-7-(2,2-diethoxyethyl)purineRegioisomer byproductElutes close to N-9; requires high selectivity.
6-Chloropurine Unsubstituted purineUnreacted starting materialHighly polar; elutes in the void volume on some columns.
Hydrolysis Product 2-(6-chloro-9H-purin-9-yl)acetaldehydeDegradation of acetalArtifact of acidic mobile phases; indicates method instability.
Diagram 1: Impurity Fate & Origin

This pathway illustrates the genesis of the N-7/N-9 isomers and the degradation risk.

ImpurityPathways Start 6-Chloropurine (Starting Material) Reaction Alkylation (Base/DMF) Start->Reaction Reagent + Chloroacetaldehyde diethyl acetal Reagent->Reaction N9 N-9 Isomer (Product) 6-chloro-9-(...) Reaction->N9 Major (~80-90%) N7 N-7 Isomer (Impurity) 6-chloro-7-(...) Reaction->N7 Minor (~10-20%) Acid Acidic HPLC Conditions (pH < 3) N9->Acid Degradant Hydrolyzed Aldehyde (Artifact) Acid->Degradant In-situ Hydrolysis

Caption: Reaction scheme showing the competitive formation of N-9/N-7 isomers and the risk of acid-catalyzed hydrolysis.

Part 2: Method Comparison
Method A: The "Standard" C18 (Acidic)

This approach uses standard Reverse Phase (RP) conditions found in general pharmacopeial monographs for purines.

  • Stationary Phase: C18 (L1), 5µm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • pH: ~2.0.

Verdict: NOT RECOMMENDED . While C18 provides decent retention, the pH of 2.0 is sufficient to hydrolyze the acetal protecting group over the course of a long sequence, leading to "ghost peaks" and inaccurate assay values.

Method B: The "Optimized" Phenyl-Hexyl (Neutral)

This method utilizes the unique


-

interactions of the phenyl ligand to separate the purine regioisomers while maintaining a neutral pH to preserve the acetal.
  • Stationary Phase: Phenyl-Hexyl, 3.5µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.5) / Acetonitrile.

  • pH: 6.5 (Neutral).

Verdict: HIGHLY RECOMMENDED . The Phenyl-Hexyl phase often shows superior selectivity (


) for separating the N-7 and N-9 aromatic systems compared to C18. The neutral pH ensures the sample remains stable for >24 hours in the autosampler.
Part 3: Detailed Experimental Protocols
Protocol for Method B (Recommended)

1. Instrumentation & Conditions

  • System: HPLC with PDA/UV Detector (Agilent 1260/1290 or equivalent).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).

  • Injection Volume: 5-10 µL.

2. Mobile Phase Preparation

  • Solvent A: 10mM Ammonium Acetate in Water. (Weigh 0.77g Ammonium Acetate, dissolve in 1L water. pH is naturally ~6.5-6.8. Do not adjust with strong acid).

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Program

Time (min) % Solvent A % Solvent B Comment
0.0 90 10 Initial equilibration
15.0 40 60 Elution of isomers
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

4. Sample Preparation (Critical)

  • Diluent: Water:Acetonitrile (50:50 v/v). Note: Do not use pure acetonitrile as the starting material is sparingly soluble; do not use acidic diluents.

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE or Nylon (Do not use regenerated cellulose if pH is extreme, though fine here).

Part 4: Performance Data Comparison

The following data illustrates the theoretical performance difference between the two methods based on purine separation principles.

ParameterMethod A (C18 / TFA pH 2.0)Method B (Phenyl / NH4OAc pH 6.5)Interpretation
Resolution (N7 vs N9) ~ 1.8> 3.5 Phenyl-Hexyl exploits the electron density difference between N7/N9 isomers.
Tailing Factor (N9) 1.11.2Both acceptable; buffering in Method B prevents amine tailing.
Sample Stability (24h) 92% (Hydrolysis observed)99.8% (Stable)Method A degrades the acetal; Method B preserves it.
LOD (Impurity) 0.05%0.03%Superior baseline stability in Method B (Acetate vs TFA UV cutoff).
Diagram 2: Method Decision Workflow

A logical flow for selecting the correct parameters based on the specific analytical need.[1]

MethodSelection Start Start: Purity Analysis of 6-chloro-9-(2,2-diethoxyethyl)purine CheckpH Check Mobile Phase pH Start->CheckpH Acidic Acidic (pH < 3.0) (e.g., TFA, Phosphate) CheckpH->Acidic Standard Protocol Neutral Neutral (pH 6.0 - 7.5) (e.g., Ammonium Acetate) CheckpH->Neutral Optimized Protocol OutcomeFail FAIL: Acetal Hydrolysis Generates False Impurities Acidic->OutcomeFail SelectCol Select Stationary Phase Neutral->SelectCol C18 C18 Column SelectCol->C18 Phenyl Phenyl-Hexyl Column SelectCol->Phenyl ResC18 Resolution ~1.5-2.0 (Hydrophobic Separation) C18->ResC18 ResPhenyl Resolution > 3.0 (Pi-Pi + Hydrophobic) Phenyl->ResPhenyl

Caption: Decision tree highlighting the critical impact of pH on stability and column chemistry on resolution.

Part 5: Troubleshooting & Causality

Issue 1: Appearance of a broad peak at ~2-3 minutes.

  • Cause: Hydrolysis of the acetal to the aldehyde.

  • Fix: Check the pH of the aqueous mobile phase. If using TFA, switch to Ammonium Acetate or Phosphate buffer at pH 6.0. Ensure the sample diluent is not acidic.

Issue 2: Poor separation of N-7 and N-9 isomers.

  • Cause: Insufficient selectivity. The N-7 and N-9 isomers have very similar hydrophobicities but different dipole moments and electron distributions.

  • Fix: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl). The aromatic ring of the stationary phase interacts differently with the electron-deficient purine ring depending on the alkylation site (N7 vs N9).

Issue 3: Peak Tailing.

  • Cause: Interaction of residual silanols with the purine nitrogens.

  • Fix: Increase buffer concentration (e.g., from 10mM to 25mM). Ensure the column is "end-capped."

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8540771, 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine. PubChem. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[2] The Journal of Organic Chemistry, 71(23), 8901–8906. (Describes the N7/N9 isomer challenge). Available at: [Link]

Sources

Validation

Differentiating N9 and N7 isomers of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

Differentiating N9 and N7 Isomers of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine: A Comprehensive Analytical Guide As a Senior Application Scientist, one of the most persistent challenges in the synthesis of purine nucleosi...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating N9 and N7 Isomers of 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine: A Comprehensive Analytical Guide

As a Senior Application Scientist, one of the most persistent challenges in the synthesis of purine nucleoside analogs (such as acyclovir or penciclovir) is the regioselective alkylation of the purine base. When reacting 6-chloropurine with an alkylating agent like 2-bromo-1,1-diethoxyethane, the reaction inevitably yields a mixture of the thermodynamically favored N9 isomer—6-chloro-9-(2,2-diethoxyethyl)-9H-purine—and the kinetically trapped N7 byproduct[1].

Because these regioisomers exhibit nearly identical polarities and molecular weights, differentiating them requires rigorous, self-validating analytical frameworks. This guide objectively compares the performance of various Nuclear Magnetic Resonance (NMR) modalities and provides field-proven experimental protocols to unambiguously assign N9 and N7 regiochemistry.

The Mechanistic Blind Spot of 6-Chloropurines

Traditional 1D


H NMR is often insufficient for distinguishing N9 and N7 purine isomers due to overlapping aliphatic signals and subtle variations in the aromatic H8 chemical shift. Researchers frequently turn to Nuclear Overhauser Effect (NOE) spectroscopy to establish spatial proximity between the alkyl chain and the purine ring.

However, 6-chloropurines present a unique mechanistic blind spot . In both the N9 and N7 isomers, the only purine ring proton in spatial proximity to the N-CH


 (H-1') protons of the 2,2-diethoxyethyl group is the H8 proton. Because the C6 position is occupied by a chlorine atom rather than a proton, a standard NOESY experiment will yield an identical positive correlation (N-CH


H8) for both isomers, rendering direct NOESY non-diagnostic[2]. To overcome this, we must rely on specific

C chemical shift rules, heteronuclear connectivity, or chemical derivatization.

Comparative Analytical Modalities

Modality A: C NMR and the (C8–C5) Rule (Primary Screen)

The most reliable initial screening tool is the


C chemical shift of the C5 carbon. The electronic environment of C5 is highly sensitive to the site of alkylation. In N9-alkylated 6-chloropurines, the C5 carbon is relatively shielded, resonating at approximately 132 ppm. Conversely, in N7-alkylated isomers, the proximity of the alkyl group deshieldes C5, pushing its shift to approximately 142 ppm[2].

Furthermore, the relative difference between the C8 and C5 chemical shifts (


) acts as a robust internal standard. For N9 isomers, the 

(C8–C5) is typically narrow (~13 ppm), whereas for N7 isomers, the difference expands significantly (~27 ppm)[2].
Modality B: H- C HMBC (The Gold Standard)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for proving absolute connectivity without altering the molecule. HMBC detects long-range (typically 3-bond,


) couplings.
  • N9 Isomer: The N-CH

    
     protons are three bonds away from C4 and C8. An HMBC spectrum will show cross-peaks connecting the N-CH
    
    
    
    protons to the C4 bridgehead carbon[3].
  • N7 Isomer: The N-CH

    
     protons are three bonds away from C5 and C8. The spectrum will show cross-peaks connecting the N-CH
    
    
    
    protons to the C5 carbon[3].
Modality C: NOESY via C6-Derivatization (Spatial Proof)

To bypass the "NOESY blind spot" caused by the C6 chlorine, the molecule can be subjected to a rapid Nucleophilic Aromatic Substitution (S


Ar) using sodium methoxide. Converting the 6-chloro group to a 6-methoxy group introduces a protonated substituent at C6. Post-derivatization, a NOESY experiment on the N7 isomer will reveal a definitive spatial correlation between the N-CH

protons and the C6-OCH

protons. The N9 isomer will show no such correlation[2].

Quantitative Data Comparison

The following table summarizes the diagnostic parameters for distinguishing the two isomers.

Analytical ParameterN9 Isomer (Thermodynamic)N7 Isomer (Kinetic)Diagnostic Value
C5 Chemical Shift ~132 ppm~142 ppmHigh (Primary Screen)

(C8 - C5)
~13 ppm~27 ppmHigh (Internal Validation)
HMBC Correlations (N-CH

)
C4, C8C5, C8Absolute (Gold Standard)
NOESY (Underivatized) H8 onlyH8 onlyLow (Indistinguishable)
NOESY (C6-OMe Derivatized) H8 onlyH8, C6-OCH

Absolute (Spatial Proof)

Visualizing the Analytical Workflows

NMR_Workflow Start Purine Isomer Mixture (6-Chloro Derivative) C13 13C NMR Analysis Start->C13 HMBC 1H-13C HMBC Start->HMBC C13_N9 Δδ(C8-C5) ≈ 13 ppm C5 ≈ 132 ppm C13->C13_N9 C13_N7 Δδ(C8-C5) ≈ 27 ppm C5 ≈ 142 ppm C13->C13_N7 HMBC_N9 H-1' correlates to C4 & C8 HMBC->HMBC_N9 HMBC_N7 H-1' correlates to C5 & C8 HMBC->HMBC_N7 N9_Confirmed N9 Isomer Confirmed (Thermodynamic) C13_N9->N9_Confirmed N7_Confirmed N7 Isomer Confirmed (Kinetic) C13_N7->N7_Confirmed HMBC_N9->N9_Confirmed HMBC_N7->N7_Confirmed

Figure 1: Logical NMR workflow for differentiating N9 and N7 6-chloropurine isomers.

Derivatization N7_Chloro N7-Isomer (6-Chloro) NaOMe NaOMe / MeOH (SNAr Reaction) N7_Chloro->NaOMe N9_Chloro N9-Isomer (6-Chloro) N9_Chloro->NaOMe N7_Methoxy N7-Isomer (6-Methoxy) NaOMe->N7_Methoxy N9_Methoxy N9-Isomer (6-Methoxy) NaOMe->N9_Methoxy NOESY_N7 NOE: CH2 ↔ OCH3 (Positive Correlation) N7_Methoxy->NOESY_N7 NOESY_N9 NOE: CH2 ↔ OCH3 (No Correlation) N9_Methoxy->NOESY_N9

Figure 2: C6-Methoxy derivatization pathway to enable definitive NOESY spatial correlation.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution Heteronuclear NMR Acquisition

This protocol establishes the exact connectivity of the 2,2-diethoxyethyl group to the purine core.

  • Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous DMSO-

    
     or CDCl
    
    
    
    . Ensure complete dissolution to maintain magnetic field homogeneity[3].
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C{1H} spectra. Identify the C5 and C8 carbon shifts. Calculate
    
    
    (C8–C5).
  • Self-Validation Checkpoint (HSQC): Before running HMBC, acquire a

    
    H-
    
    
    
    C HSQC spectrum. Verify that the quaternary carbons (C4, C5, C8) do not show direct
    
    
    correlations to the N-CH
    
    
    protons. This rules out spectral folding or artifacts[3].
  • HMBC Acquisition: Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for a long-range coupling constant of
    
    
    = 8 Hz.
  • Data Interpretation: Extract the 1D slice of the N-CH

    
     protons (~4.2 - 4.5 ppm). If cross-peaks align with C4 (~150 ppm) and C8, it is the N9 isomer. If cross-peaks align with C5 (~142 ppm) and C8, it is the N7 isomer[3].
    
Protocol 2: C6-Methoxy Derivatization for NOESY Validation

Use this protocol when HMBC data is ambiguous due to low sample concentration or poor signal-to-noise ratios.

  • Reaction Setup: In a dry 10 mL round-bottom flask, dissolve 50 mg of the 6-chloropurine isomer in 2 mL of anhydrous methanol.

  • S

    
    Ar Derivatization:  Add 1.5 equivalents of sodium methoxide (NaOMe) solution (0.5 M in methanol). Stir at room temperature for 2 hours.
    
  • Workup: Quench with a drop of glacial acetic acid, concentrate under reduced pressure, and partition between ethyl acetate and water. Dry the organic layer over Na

    
    SO
    
    
    
    and evaporate to yield the 6-methoxy derivative.
  • Self-Validation Checkpoint: Run a quick

    
    H NMR. Confirm complete conversion by the disappearance of the original H8 signal and the emergence of a new H8 signal alongside a sharp 3H singlet at ~4.1 ppm (the new -OCH
    
    
    
    group).
  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Look for a cross-peak between the N-CH

    
     aliphatic protons and the newly introduced C6-OCH
    
    
    
    protons. A positive cross-peak unambiguously confirms the N7 isomer[2].

References

1.[distinguishing between N7 and N9 purine isomers by NMR] BenchChem. Available at: 2.[Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents] ACS Omega. Available at: 3.[Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1] PubMed. Available at: 4.[The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes] PMC. Available at:

Sources

Comparative

Reference standards for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine analysis

Reference Standards for 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Analysis: A Comprehensive Comparison Guide As a Senior Application Scientist in pharmaceutical development, I frequently oversee the analytical control str...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine Analysis: A Comprehensive Comparison Guide

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the analytical control strategies for complex active pharmaceutical ingredient (API) intermediates. One such critical intermediate is 6-chloro-9-(2,2-diethoxyethyl)-9H-purine (CDEEP). This α-branched purine acyclic nucleoside is a foundational building block in the synthesis of potent antiviral agents, including tricyclic analogues of acyclovir and ganciclovir [1].

When evaluating reference standards for CDEEP, analytical chemists face two primary mechanistic challenges: the regioselectivity of the purine alkylation (N-9 vs. N-7 isomers) and the extreme acid-lability of the 2,2-diethoxyethyl acetal moiety [2]. This guide objectively compares reference standard grades and provides a self-validating analytical framework to ensure scientific integrity during impurity profiling.

Mechanistic Pathway & The Regioselectivity Challenge

To understand the stringent requirements for a CDEEP reference standard, we must examine its synthesis. The alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal under basic conditions yields the thermodynamically favored N-9 isomer (the target CDEEP) [3]. However, purine tautomerization leads to kinetic trapping, producing the undesired N-7 isomer as a persistent impurity[2].

Furthermore, the acetal protecting group is highly susceptible to hydrolysis. If exposed to acidic conditions (either during synthesis workup or improper HPLC analysis), it rapidly degrades into an aldehyde. A premium reference standard must explicitly account for both the N-7 isomer and the aldehyde degradant.

Reaction_Pathway A 6-Chloropurine C N-9 Isomer (CDEEP Target) A->C Base / DMF D N-7 Isomer (Kinetic Impurity) A->D Competitive Alkylation B Bromoacetaldehyde Diethyl Acetal B->C B->D E Aldehyde Degradant (Hydrolysis Product) C->E H+ / H2O (Acidic Mobile Phase)

Fig 1. Alkylation pathway of 6-chloropurine highlighting N-7/N-9 regioselectivity and hydrolysis.

Comparison of Reference Standard Grades

Selecting the correct grade of reference standard dictates the reliability of your downstream API release testing. Below is an objective comparison of the three primary grades available to researchers.

Standard GradeChromatographic Purity (HPLC)N-7 Isomer LimitAcetal IntegrityBest Application
Certified Reference Material (CRM) ≥ 99.5%≤ 0.10%Verified Intact (NMR)Quantitative API release testing, IND/NDA regulatory submissions.
Pharmacopeial Proxy Grade ≥ 99.0%≤ 0.15%Verified IntactRoutine Quality Control (QC) and batch-to-batch consistency checks.
In-House Synthesized Grade 95.0% - 98.0%1.0% - 5.0%Variable (Prone to hydrolysis)Early-stage R&D, route scouting, and qualitative peak identification.

Causality Insight: Why is the N-7 limit strictly capped at 0.10% for CRM grades? The N-7 isomer can carry through subsequent synthetic steps, generating off-target antiviral analogues that possess unpredictable cytotoxicity profiles. High-purity CRMs ensure that analytical methods are sensitive enough to detect this critical impurity at the threshold of toxicological concern.

Self-Validating Analytical Protocol (HPLC-UV)

A reference standard is only as reliable as the method used to analyze it. The following protocol is designed as a self-validating system .

The Causality of Mobile Phase Selection: Standard purine analyses often utilize 0.1% Trifluoroacetic acid (TFA) to maintain sharp peak shapes. However, acetals are highly labile under acidic conditions. Using TFA will artificially hydrolyze the 2,2-diethoxyethyl group into an aldehyde during the chromatographic run, leading to a false-positive degradation profile. To prevent this, we strictly utilize a neutral buffered mobile phase (pH 6.8).

Step-by-Step Methodology
  • Diluent Preparation: Prepare a strictly neutral diluent of 50:50 HPLC-grade Water:Acetonitrile. Do not use acidic modifiers.

  • Standard Preparation: Accurately weigh 10 mg of the CDEEP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 3 µm) to retain the polar purine core while resolving the lipophilic acetal tail.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% B to 60% B over 15 minutes.

    • Detection: UV at 265 nm (optimal absorbance maximum for the 6-chloropurine chromophore).

  • System Suitability Testing (SST) - The Self-Validation Step: Spike the sample with a known concentration of the N-7 isomer. The system is only valid if the resolution (

    
    ) between the N-9 target peak and the N-7 impurity peak is 
    
    
    
    . Furthermore, the absence of an early-eluting aldehyde peak confirms that the mobile phase pH is successfully protecting the acetal.

Analytical_Workflow Step1 Sample Prep (Neutral Solvent) Step2 HPLC Separation (pH 6.8 Buffer) Step1->Step2 Step3 Isomeric Resolution (N-7 vs N-9) Step2->Step3 Gradient Elution Step4 Degradation Check (Aldehyde Peak) Step3->Step4 UV 265 nm Step5 Batch Certification (>99.5% Purity) Step4->Step5 Pass Criteria

Fig 2. Self-validating HPLC-UV workflow ensuring acetal stability and isomeric resolution.

Conclusion

When establishing analytical controls for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine, the choice of reference standard and the analytical methodology are inextricably linked. By utilizing a CRM-grade standard and a pH-controlled, self-validating HPLC method, researchers can effectively eliminate the artifacts of acetal hydrolysis and accurately quantify regioselective impurities, ensuring the safety and efficacy of the final antiviral APIs.

References

  • Boryski, J., Golankiewicz, B., & De Clercq, E. (1991). "Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogues of acyclovir and ganciclovir." Journal of Medicinal Chemistry, 34(8), 2380-2383.[Link]

  • Frydrych, J., Poštová-Slavětínská, L., Dračínský, M., & Janeba, Z. (2020). "Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method." Molecules, 25(18), 4307.[Link]

  • Holý, A. (2003). "Synthesis of Base Substituted 2-Hydroxy-3-(purin-9-yl)-propanoic Acids and 4-(Purin-9-yl)-3-butenoic Acids." Nucleosides, Nucleotides and Nucleic Acids, 22(12), 2145-2160.[Link]

Sources

Validation

Infrared (IR) Spectroscopy Peaks for 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine: A Comparative Analytical Guide

Executive Summary 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical synthetic intermediate, widely utilized in the development of acyclic nucleoside phosphonate antivirals (e.g., precursors to acyclovir or ganciclov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical synthetic intermediate, widely utilized in the development of acyclic nucleoside phosphonate antivirals (e.g., precursors to acyclovir or ganciclovir analogs). Its structural integrity hinges on two factors: the regioselective alkylation of the purine N9 position and the stability of the acid-sensitive diethyl acetal protecting group.

This guide provides a technical breakdown of the IR spectral fingerprint for this molecule. Unlike Nuclear Magnetic Resonance (NMR), which is the gold standard for structural elucidation (specifically N7 vs. N9 differentiation), IR spectroscopy offers a rapid, cost-effective "performance check" for routine process monitoring. This document compares the diagnostic utility of IR against its alternatives and defines the specific spectral acceptance criteria.

Structural Functional Group Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational modes.

  • Purine Core (6-Chloro): A heteroaromatic system exhibiting characteristic ring skeletal vibrations (C=N, C=C) and a C-Cl stretch.[1]

  • Linker (Ethyl): Introduces aliphatic sp³ C-H stretching and bending modes absent in the aromatic precursor.

  • Acetal (2,2-diethoxy): The "masking" group.[1] It introduces strong Ether (C-O-C) bands and additional aliphatic character. Crucially, it must NOT show a Carbonyl (C=O) band , which would indicate hydrolysis.

Predicted vs. Observed Spectral Profile

Note: Values are derived from standard group frequencies for purines and acetals in solid-phase (KBr/ATR) media.

Functional GroupModeFrequency Range (cm⁻¹)Diagnostic Utility
Aliphatic C-H Stretch (sp³)2980 – 2850 CONFIRMATION: Indicates successful attachment of the diethoxyethyl side chain.[1] (Absent in starting 6-chloropurine).
Aromatic C-H Stretch (sp²)3100 – 3000 Weak bands, characteristic of the purine ring (H2/H8 protons).[1]
Purine Ring Skeletal (C=N, C=C)1590, 1560, 1490 IDENTITY: Characteristic "fingerprint" of the purine nucleus.
Ether / Acetal C-O-C Stretch1150 – 1050 INTEGRITY: Strong, broad bands confirming the acetal is intact.[1]
C-Cl Stretch850 – 650 Verification of the 6-chloro substituent (often weak/obscured in fingerprint region).
N-H Stretch~3400 – 3100 ABSENCE REQUIRED: Presence indicates unreacted starting material.[1]
C=O (Aldehyde) Stretch~1720 ABSENCE REQUIRED: Presence indicates acetal hydrolysis (impurity).[1]

Comparative Performance Guide

This section evaluates IR spectroscopy against alternative analytical techniques for specific "performance" metrics in the synthesis workflow.

Scenario A: Monitoring Reaction Completion (Alkylation)

Objective: Confirm conversion of 6-chloropurine to the N-alkylated product.

MetricIR Spectroscopy (Recommended for QC)TLC / HPLC (Alternative)
Principle Detection of functional group transformation.[1]Separation based on polarity/hydrophobicity.
Key Indicator Disappearance of N-H band (~3400 cm⁻¹). Appearance of aliphatic C-H (2900 cm⁻¹) and C-O (1100 cm⁻¹).[1]Shift in Retention Time (Rf).[1]
Speed < 5 mins (ATR-FTIR).[1][2]20-45 mins (HPLC run + equilibrate).
Verdict Superior for rapid "Go/No-Go" decision. If the broad N-H band persists, the reaction is incomplete.Superior for quantitative yield determination.
Scenario B: Regioisomer Differentiation (N9 vs. N7)

Objective: Ensure the alkyl group attached to N9 (desired) rather than N7 (kinetic impurity).

MetricIR Spectroscopy NMR (¹H / 2D HMBC) (The Gold Standard)
Sensitivity Low. N7/N9 isomers have nearly identical functional groups.[1] Subtle shifts in ring breathing modes (1300-1000 cm⁻¹) may occur but are unreliable without reference standards.High. HMBC correlates the alkyl protons to the specific Purine Carbons (C4 vs C5), definitively proving location.
Verdict Not Recommended. Do not rely solely on IR to certify N9 regioselectivity.[1]Mandatory. Use NMR for structural validation of the final isolated solid.
Scenario C: Stability Monitoring (Acetal Integrity)

Objective: Ensure the protecting group has not hydrolyzed to the aldehyde during workup.[1]

MetricIR Spectroscopy Mass Spectrometry (LC-MS)
Key Indicator Appearance of C=O spike at ~1720 cm⁻¹. Mass shift: Loss of ethanol (-46 Da) or appearance of aldehyde mass.[1]
Verdict Highly Effective. The carbonyl stretch has a high extinction coefficient.[1] Even small amounts (<5%) of deprotection are visible as a sharp peak in a "silent" region of the spectrum.Effective but overkill for routine stability checks.

Experimental Protocol: ATR-FTIR Analysis

Scope: Routine identification and residual starting material check.

Reagents & Equipment:

  • Solid sample of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine.

  • FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Solvent: Isopropanol (for cleaning).

Methodology:

  • Background Scan: Clean the crystal with isopropanol.[1] Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Place approximately 2-5 mg of the solid powder onto the center of the ATR crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact, as poor contact weakens the C-H region).[1]

  • Acquisition: Scan range: 4000 – 600 cm⁻¹.[1] Resolution: 4 cm⁻¹.[1] Scans: 16 or 32.

  • Post-Processing: Apply Automatic Baseline Correction. Identify peaks at 2900 region, 1600 region, and 1100 region.

Self-Validating Check:

  • Pass: Distinct peaks at ~2900 (C-H) and ~1100 (C-O). Flat baseline at ~3300 (No N-H) and ~1720 (No C=O).

  • Fail: Broad hump at 3300 (Start mat.) or sharp peak at 1720 (Hydrolysis).[1]

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing this intermediate, highlighting where IR fits into the broader analytical strategy.

AnalyticalWorkflow Start Crude Product Isolated IR_Step Step 1: ATR-FTIR Screening Start->IR_Step Check_NH Check 3400-3100 cm⁻¹ (N-H Region) IR_Step->Check_NH Check_CO Check 1720 cm⁻¹ (C=O Region) Check_NH->Check_CO Band Absent Fail_Incomplete Result: Unreacted 6-Chloropurine Action: Reprocess Check_NH->Fail_Incomplete Band Present Fail_Hydrolysis Result: Acetal Hydrolysis Action: Discard/Purify Check_CO->Fail_Hydrolysis Peak Present Pass_IR IR QC PASSED (Functional Groups Confirmed) Check_CO->Pass_IR Peak Absent NMR_Step Step 2: NMR (HMBC/NOE) Pass_IR->NMR_Step Confirm Regiochemistry Check_Regio N9 vs N7 Isomer? NMR_Step->Check_Regio Check_Regio->Fail_Incomplete N7 (Impurity) Final_Release Release for Next Step Check_Regio->Final_Release N9 Confirmed

Caption: Analytical decision tree for validating 6-chloro-9-(2,2-diethoxyethyl)-9H-purine synthesis, prioritizing IR for rapid functional group checks and NMR for regiochemical confirmation.

References

  • SpectraBase. "6-chloro-9-methyl-9H-purine IR Spectrum." Wiley Science Solutions. Accessed March 3, 2026. [Link]

  • National Institute of Standards and Technology (NIST). "Triethylenediamine (Acetal/Ether Analog) IR Spectrum."[1] NIST Chemistry WebBook, SRD 69. Accessed March 3, 2026. [Link][3]

  • Zhong, M., & Robins, M. J. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines."[1][4] Journal of Organic Chemistry, 71(23), 8901-8906.[4] (2006).[4][5][6] [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Common Functional Groups (Ethers and Alkyl Halides)." LibreTexts. Accessed March 3, 2026. [Link]

Sources

Comparative

Comparison of synthetic routes for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine production

This guide provides an in-depth technical comparison of synthetic routes for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine , a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals (e.g., Adefovi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine , a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals (e.g., Adefovir, Tenofovir).

Executive Summary

The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is defined by a single, dominant challenge: Regioselectivity (N9 vs. N7). [1]

6-Chloropurine is an ambident nucleophile. Under standard alkylation conditions, it reacts at both the N9 and N7 positions, typically yielding a mixture (e.g., 60:40 or 70:30 favoring N9). Separation of these isomers is laborious and reduces overall yield.

  • Route A (Thermal Isomerization) utilizes thermodynamic control to convert the unwanted N7 isomer into the desired N9 product, making it the preferred industrial method.

  • Route B (Mitsunobu Coupling) offers high kinetic N9 selectivity but suffers from poor atom economy and difficult purification of phosphine oxides.

Part 1: Detailed Route Analysis

Route A: Direct Alkylation with Thermal Isomerization (The Industrial Standard)

This route exploits the thermodynamic stability of the N9 isomer. While kinetic alkylation yields a mixture, prolonged heating in polar aprotic solvents induces a rearrangement of the N7 isomer to the N9 isomer.

  • Reagents: 6-Chloropurine, Bromoacetaldehyde diethyl acetal,

    
    , DMF or DMSO.
    
  • Mechanism:

    
     alkylation followed by N7
    
    
    
    N9 isomerization.
  • Key Insight: The N7-alkylated product is kinetically favored but thermodynamically less stable than the N9 product. Heating the reaction mixture (typically >80°C) allows the N7 isomer to dissociate and re-alkylate at the N9 position.

Experimental Workflow (Optimized)
  • Alkylation: React 6-chloropurine with bromoacetaldehyde diethyl acetal in DMF with

    
     at ambient temperature.
    
    • Result: Mixture of N9 (~60%) and N7 (~40%).

  • Isomerization: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Result: Conversion of N7 to N9 (>95% N9 ratio).

  • Workup: Aqueous extraction followed by crystallization or vacuum distillation.

Pros:

  • Cost-Effective: Uses inexpensive alkyl halides and inorganic bases.

  • Scalable: Avoids chromatography; purification often achieved by crystallization.

  • High Effective Yield: Recovers "waste" N7 isomer.

Cons:

  • Harsh Conditions: High temperatures can degrade sensitive acetal groups if media becomes acidic.

  • Solvent Removal: High-boiling solvents (DMF/DMSO) require energy-intensive removal.

Route B: Mitsunobu Coupling (The Laboratory Precision Route)

The Mitsunobu reaction dehydratively couples the purine with 2,2-diethoxyethanol. This reaction is highly selective for the N9 position due to steric and electronic steering by the betaine intermediate.

  • Reagents: 6-Chloropurine, 2,2-Diethoxyethanol, Triphenylphosphine (

    
    ), DEAD or DIAD.
    
  • Mechanism: Activation of the alcohol by

    
    -DEAD complex, followed by 
    
    
    
    displacement by the purine nucleophile.
Experimental Workflow
  • Activation: Form the betaine intermediate (

    
     + DEAD) in THF at 0°C.
    
  • Coupling: Add 2,2-diethoxyethanol and 6-chloropurine. Stir at room temperature.

  • Workup: Remove solvent; extensive column chromatography required to remove

    
     and hydrazine byproducts.
    

Pros:

  • High Selectivity: Often >90% N9 selectivity without heating.

  • Mild Conditions: Room temperature reaction preserves sensitive functionalities.

Cons:

  • Poor Atom Economy: Generates stoichiometric amounts of triphenylphosphine oxide and hydrazine waste.

  • Purification: Separation of

    
     is notoriously difficult on a large scale.
    
  • Safety: DEAD/DIAD are shock-sensitive and toxic.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic branching between N7 and N9 and the thermodynamic convergence used in Route A.

G Start 6-Chloropurine + Bromoacetaldehyde diethyl acetal Kinetic Kinetic Phase (T < 40°C) Start->Kinetic K2CO3 / DMF N7 N7-Isomer (Kinetic Product) Kinetic->N7 Fast (40%) N9 N9-Isomer (Thermodynamic Product) Kinetic->N9 Slow (60%) Heat Thermal Isomerization (T > 100°C) N7->Heat Isomerization Final Target Product (>95% N9) N9->Final Isolation Heat->N9 Rearrangement

Caption: Kinetic vs. Thermodynamic control in 6-chloropurine alkylation. Heating converts the kinetic N7 byproduct into the thermodynamic N9 target.

Part 3: Comparative Data Analysis

The following table contrasts the performance metrics of the two primary routes.

MetricRoute A: Thermal AlkylationRoute B: Mitsunobu Coupling
Primary Reagents Bromoacetaldehyde diethyl acetal,

2,2-Diethoxyethanol,

, DEAD
N9 Selectivity Initial: ~60% Post-Heat: >95% >90% (Intrinsic)
Isolated Yield 75 – 85%60 – 75%
Atom Economy High (Leaving group is HBr)Very Low (Stoichiometric

waste)
Purification Crystallization / DistillationColumn Chromatography (Required)
Scalability High (Industrial preferred)Low (Lab scale only)
Cost LowHigh (DEAD/

costs)

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine via thermodynamic rearrangement.

Reagents:

  • 6-Chloropurine (15.4 g, 100 mmol)

  • Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (20.7 g, 150 mmol)
    
  • DMF (Dimethylformamide), dry (150 mL)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-chloropurine and

    
     in DMF.
    
  • Addition: Add bromoacetaldehyde diethyl acetal dropwise over 15 minutes at room temperature.

  • Kinetic Reaction: Stir at ambient temperature for 4 hours. Note: TLC will show two spots (N9 and N7 isomers).

  • Isomerization: Heat the oil bath to 110°C. Stir the mixture at this temperature for 6 hours.

    • Checkpoint: Monitor by HPLC or TLC. The N7 spot should disappear/diminish significantly, converting to the N9 spot.

  • Quench: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and wash the cake with a small amount of DMF.
  • Workup: Evaporate the DMF under reduced pressure (rotary evaporator, high vacuum, 60°C bath).

  • Extraction: Dissolve the oily residue in Ethyl Acetate (200 mL) and wash with water (3 x 100 mL) to remove residual DMF. Dry the organic layer over

    
    .
    
  • Purification: Concentrate the organic layer. The product typically solidifies upon cooling or can be recrystallized from Ethanol/Water or purified by vacuum distillation if high purity is required for pharma-grade specs.

Yield Expectation: 20–23 g (75–85%).

References

  • Synthesis of Acyclic Nucleosides via Thermal Isomerization Source: Molbank 2006, M481. Context: Describes the conversion of N7 to N9 isomers of 6-chloropurine derivatives upon heating in DMF.

  • Regiospecific N9 Alkylation of Purines Source: Journal of Organic Chemistry, 2006, 71(23), 8901-8906. Context: Discusses the mechanistic basis for N9 vs N7 selectivity and methods to control it.

  • Mitsunobu Reaction on 6-Chloropurine Derivatives Source: Journal of Zhejiang University Science B, 2005, 6(6), 577-582. Context: Demonstrates high N9 selectivity using Mitsunobu conditions on protected purines, applicable to the general methodology.

  • Industrial Preparation of Adefovir Intermediates Source: US Patent 2006/0264629 A1.[2] Context: Patent literature detailing the large-scale alkylation and thermal processing of purine intermediates.

Sources

Validation

Quality Control Parameters for Pharmaceutical-Grade 6-Chloro-9-(2,2-diethoxyethyl)-9H-purine: A Comparison Guide

Target Audience: Researchers, Analytical Scientists, and API Process Development Professionals As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) route development, I frequently evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and API Process Development Professionals

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) route development, I frequently evaluate the critical quality attributes of early-stage intermediates. 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a highly versatile N9-alkylated purine scaffold. The 6-chloro moiety serves as a prime site for Nucleophilic Aromatic Substitution (SNAr), while the 2,2-diethoxyethyl group acts as a masked aldehyde, enabling downstream functionalization.

However, the synthesis of this intermediate—typically via the alkylation of 6-chloropurine with an acetal-protected alkyl halide—is fraught with regioselectivity challenges[1]. The divergence between "Pharmaceutical Grade" and "Technical Grade" materials is not merely a matter of assay percentage; it is a fundamental question of impurity control, mechanistic stability, and patient safety.

Mechanistic Context & Critical Quality Attributes (CQAs)

To understand why stringent Quality Control (QC) is required, we must examine the causality behind the molecule's reactivity:

  • Regioisomeric Purity (N9 vs. N7 Alkylation): Direct alkylation of 6-chloropurine inherently yields a thermodynamic mixture of N9 and N7 regioisomers[2]. If the N7-isomer (e.g., 6-chloro-7-(2,2-diethoxyethyl)-7H-purine) is not strictly controlled, it propagates through the synthetic sequence. This not only diminishes the overall yield of the target API but generates structurally analogous impurities that are notoriously difficult to purge during final API crystallization.

  • Mutagenic Impurity Control: Residual alkylating agents (such as bromoacetaldehyde diethyl acetal) used in the synthesis of this compound are classified as Potential Mutagenic Impurities (PMIs). Under ICH M7 guidelines, these must be rigorously quantified and controlled to ensure they do not pose a carcinogenic risk[3].

  • Acetal Stability & Moisture Control: The 2,2-diethoxyethyl group is sensitive to acidic hydrolysis in the presence of moisture. Premature deprotection yields a highly reactive aldehyde that readily polymerizes or forms unwanted Schiff bases, leading to dark, insoluble degradation products.

Pathway Start 6-Chloropurine + Alkylating Agent N9 N9-Alkylation (Target Intermediate) Start->N9 Base, Solvent N7 N7-Alkylation (Regioisomer Impurity) Start->N7 Competing Pathway Hydrolysis Acetal Hydrolysis (Aldehyde Degradant) N9->Hydrolysis H2O / H+ API Downstream API Synthesis N9->API Pure Intermediate N7->API API Impurity Carryover

Reaction pathway of 6-chloropurine alkylation and critical impurity divergence.

Comparative Performance Analysis

To objectively evaluate the performance of Pharmaceutical Grade versus Technical Grade 6-chloro-9-(2,2-diethoxyethyl)-9H-purine, we must look at the analytical thresholds that dictate their utility in cGMP manufacturing[4].

ParameterPharmaceutical GradeTechnical GradeCausality / Process Impact
Purity (HPLC) ≥ 99.0%≥ 95.0%Ensures stoichiometric accuracy in downstream API coupling reactions.
N7-Regioisomer ≤ 0.10%≤ 3.0%Prevents formation of structurally similar, hard-to-clear API impurities.
Residual Alkylating Agent ≤ 10 ppmUncontrolledMitigates genotoxic risk per ICH M7 guidelines.
Moisture (Karl Fischer) ≤ 0.5%≤ 2.0%Prevents premature acetal hydrolysis and subsequent polymerization.

Self-Validating Experimental Protocols

A robust QC environment relies on methodologies that prove their own validity during execution. Below are the step-by-step protocols utilized to release Pharmaceutical Grade material.

Protocol 1: HPLC Method for Regioisomeric Purity (N9 vs. N7)
  • Objective: Quantify the N7-alkylated isomer and other related substances in compliance with ICH Q3A(R2) reporting thresholds.

  • System Setup: UHPLC system equipped with a Diode Array Detector (DAD) set to 254 nm.

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Self-Validating Mechanism (System Suitability): Prior to sample injection, a System Suitability Test (SST) solution containing a 1:1 mixture of synthesized 6-chloro-9-(2,2-diethoxyethyl)-9H-purine and its N7-isomer must be injected. The protocol is only validated for the run if the chromatographic resolution (

    
    ) between the N9 and N7 peaks is 
    
    
    
    . This proves the method's capability to separate the critical pair before any batch data is accepted.
Protocol 2: Headspace GC-FID for Residual Alkylating Agent
  • Objective: Detect trace levels (ppm) of unreacted bromoacetaldehyde diethyl acetal (a PMI).

  • System Setup: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and Headspace sampler.

  • Column: DB-624 (30 m × 0.32 mm × 1.8 µm), optimized for volatile organic impurities.

  • Oven Program: 40°C hold for 5 min, ramp 10°C/min to 200°C.

  • Self-Validating Mechanism (Standard Addition): Because the purine matrix can suppress volatilization in headspace analysis, a standard addition approach is utilized. The sample is divided into three aliquots: unspiked, spiked at 5 ppm, and spiked at 10 ppm of the alkylating agent. The linear regression of the spiked samples must yield an

    
     and a spike recovery of 90–110%. This internal validation confirms that matrix effects are not masking the presence of genotoxic impurities.
    

DecisionTree Batch Intermediate Batch Sampling HPLC HPLC Analysis (Regioisomeric Purity) Batch->HPLC GC GC-FID Analysis (Residual Alkylating Agent) Batch->GC KF Karl Fischer (Moisture Content) Batch->KF N7Check N7 Isomer < 0.10%? HPLC->N7Check GTICheck Alkylating Agent < 10 ppm? GC->GTICheck H2OCheck Moisture < 0.5%? KF->H2OCheck Release Release as Pharmaceutical Grade N7Check->Release Yes Reject Reject / Reprocess (Technical Grade) N7Check->Reject No GTICheck->Release Yes GTICheck->Reject No H2OCheck->Release Yes H2OCheck->Reject No

Quality control analytical decision tree for pharmaceutical-grade intermediate release.

References

  • Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 Source: nih.gov (PMC) URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: ich.org URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: europa.eu (EMA) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

As researchers and developers in the pharmaceutical landscape, our work with novel chemical intermediates like 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is fundamental to discovery. This compound, a halogenated purine der...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical intermediates like 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is fundamental to discovery. This compound, a halogenated purine derivative, serves as a critical building block in the synthesis of potentially therapeutic nucleoside analogs.[1][2] However, its utility in synthesis is matched by the critical importance of its responsible handling and disposal. The presence of a carbon-halogen bond places it in a category of chemical waste that is subject to stringent environmental regulations.

This guide provides a direct, operational plan for the proper disposal of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine. It is designed to ensure the safety of laboratory personnel and maintain compliance with environmental standards, reflecting a commitment to safety that extends beyond the bench.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in safe handling. While specific toxicological data for 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is limited, data from structurally similar chlorinated purine derivatives provides a strong basis for a conservative risk assessment.[2]

Key Hazards of Analogous Compounds:

  • Skin Irritation: Causes skin irritation (H315).[3][4]

  • Eye Irritation: Causes serious eye irritation (H319).[3][4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3][4]

  • Acute Toxicity: Analogues are often harmful if swallowed or inhaled (H302, H332).[4][5][6]

This profile necessitates a proactive approach to exposure prevention. The causality is clear: the chemical's reactivity and structure can cause harm upon contact with biological tissues. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to create a barrier between the researcher and the potential hazard.

Hazard Category GHS Hazard Statement Required Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritationNitrile gloves (or other chemically resistant gloves), lab coat.
Eye Contact H319: Causes serious eye irritationTightly fitting safety goggles or a face shield.[3]
Inhalation H335: May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood.[3]
Ingestion H302: Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6]

The Core Directive: Managing Halogenated Organic Waste

6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a halogenated organic compound . This classification is critical because such compounds are regulated under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). The EPA lists numerous halogenated organic compounds (HOCs) for which land disposal is restricted due to their potential for persistence and toxicity in the environment.[7][8]

The primary disposal pathway for these wastes is incineration at a licensed hazardous waste facility.[9] High-temperature incineration with appropriate scrubbers ensures the complete destruction of the molecule, preventing the release of hazardous compounds or their byproducts.[9] Under no circumstances should this compound or its waste be disposed of via sanitary sewer (drain) or in regular solid waste.

Step-by-Step Disposal and Decontamination Protocol

This protocol ensures that waste is handled safely from the point of generation to its final disposal.

Step 1: Waste Segregation and Collection

  • Principle: Prevent the cross-contamination of waste streams. Halogenated waste must be kept separate from non-halogenated organic waste.

  • Action:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • This container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight lid.

    • Collect all materials grossly contaminated with 6-chloro-9-(2,2-diethoxyethyl)-9H-purine in this container. This includes:

      • Unused or waste quantities of the solid compound.

      • Reaction mixtures containing the compound.

      • Solvents used to rinse glassware that contained the compound.

      • Contaminated consumables like pipette tips, weighing paper, and gloves.

Step 2: Container Labeling and Management

  • Principle: Proper labeling is a regulatory requirement and essential for safety and correct disposal by your institution's Environmental Health & Safety (EHS) department.

  • Action:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write all constituents of the waste mixture, including solvent names and an estimated concentration of the purine derivative.

    • Keep the container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generating personnel.

Step 3: Decontamination of Labware

  • Principle: Residual chemical on glassware or equipment poses a risk of unintended exposure or reaction.

  • Action:

    • Rinse contaminated glassware (e.g., reaction flasks, beakers) with a small amount of a suitable organic solvent (such as acetone or ethanol).

    • The first rinse (the most concentrated) must be collected and disposed of as halogenated organic waste in your designated container.

    • Subsequent rinses can be managed according to your lab's standard procedures for non-halogenated waste, but collecting all rinses as halogenated waste is the most conservative and recommended approach.

    • After solvent rinsing, glassware can be washed with soap and water.

Step 4: Arranging for Final Disposal

  • Principle: Final disposal must be handled by trained professionals in accordance with federal and local regulations.

  • Action:

    • Once your waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.

    • Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling materials potentially contaminated with 6-chloro-9-(2,2-diethoxyethyl)-9H-purine.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_halogenated_pathway Halogenated Waste Pathway cluster_non_halogenated_pathway Non-Halogenated Waste Pathway start Waste Generated (e.g., old product, contaminated gloves, reaction mixture, glassware rinse) decision Is waste contaminated with 6-chloro-9-(2,2-diethoxyethyl)-9H-purine? start->decision collect Collect in Designated 'Halogenated Organic Waste' Container decision->collect  Yes non_haz Follow Standard Lab Procedures for Non-Halogenated Waste decision->non_haz  No label_waste Properly Label Container with all Constituents collect->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Schedule Pickup with EHS store->pickup dispose Final Disposal: Licensed High-Temperature Incineration pickup->dispose

Caption: Decision workflow for proper segregation and disposal of waste.

Spill and Emergency Procedures

In Case of Skin or Eye Contact:

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3] If irritation persists, seek medical attention.

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

In Case of a Small Spill:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a solvent-moistened cloth (collecting the cloth as halogenated waste), followed by soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you build a self-validating system of safety and compliance, ensuring that our pursuit of scientific advancement does not come at the cost of environmental or personal health. This diligent approach to chemical waste management is a hallmark of a trustworthy and expert scientific operation.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • 6-chloro-9-methyl-9H-purine. PubChem, National Center for Biotechnology Information. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

Sources

Handling

Personal protective equipment for handling 6-chloro-9-(2,2-diethoxyethyl)-9H-purine

Executive Summary & Hazard Context 6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical intermediate in the synthesis of acyclic nucleoside analogues (e.g., antivirals like Acyclovir/Ganciclovir). While often classifie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a critical intermediate in the synthesis of acyclic nucleoside analogues (e.g., antivirals like Acyclovir/Ganciclovir). While often classified generically as an "Irritant" in vendor catalogs, its structural biology implies deeper risks.

The Invisible Threat: As a purine antimetabolite precursor, this compound possesses the potential to mimic biological nucleosides. Unlike simple corrosives where the damage is immediate and visible, purine analogues can interact with DNA replication machinery. Furthermore, the 6-chloro substituent is reactive (susceptible to nucleophilic aromatic substitution), and the diethoxyethyl acetal tail is acid-labile.

Core Safety Directive: Treat this compound as a Potential Mutagen/Carcinogen and a Sensitizer . Do not rely solely on the "Irritant" label.

Risk Assessment & PPE Matrix

The following PPE selection is based on a "Barrier Analysis" approach, prioritizing protection against both the solid dust (inhalation risk) and solution-phase absorption (dermal risk).

The PPE Decision Matrix
Protection ZoneHazard ModeRecommended EquipmentScientific Rationale (The "Why")
Hand (Primary) Solid / PowderNitrile (Double Gloved) (Min thickness: 5 mil)Nitrile provides excellent abrasion resistance against solids. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand (Solution) Dissolved in DMF/DMSOLaminate (Silver Shield) worn under NitrileCRITICAL: 6-chloropurines are often dissolved in DMF or DMSO. Standard Nitrile degrades rapidly (<15 mins) in DMF. Laminate liners are required to prevent carrier-solvent permeation.
Respiratory Dust / AerosolN95 (Minimum) P100 (Preferred) Purine dusts are bioactive. If weighing outside a fume hood (not recommended), a P100 respirator is mandatory to capture 99.97% of particulates.
Eye/Face Projectile / SplashChemical Goggles (Not Safety Glasses)Powder is fine and can bypass the gaps in safety glasses. Goggles provide a seal against dust entry and splashes during dissolution.
Body Dermal / FomiteTyvek Lab Coat (Disposable)Cotton coats trap dust in the weave, turning your clothing into a secondary exposure source. Disposable Tyvek sheds powder and is discarded as hazmat.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : every step includes a check to confirm the barrier is intact before proceeding.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Control Check: Verify Fume Hood flow is >100 fpm (face velocity).

  • Solvent Segregation: If using acids (e.g., HCl, Acetic Acid) in the same hood, remove them . The acetal group on the 9-position is acid-sensitive; accidental mixing can liberate acetaldehyde and degrade your starting material exothermically.

  • Donning: Put on Tyvek coat

    
     Inner Laminate Gloves (if using DMF) 
    
    
    
    Outer Nitrile Gloves
    
    
    Goggles.
Phase 2: Active Handling (The "Hot" Zone)
  • Weighing: Use a static-free spatula. 6-chloropurines can be electrostatically charged. If the powder "jumps," stop and use an antistatic gun or ionizer.

  • Dissolution: Add solvent slowly. The 6-chloro group makes the purine ring electron-deficient; rapid dissolution in nucleophilic solvents can generate heat.

  • Spill Management: If powder spills, do not sweep . Sweeping generates aerosols. Cover with a wet paper towel (soaked in water/detergent) to dampen the powder, then wipe up.

Phase 3: Decontamination & Doffing
  • The "Outer-Glove" Strip: Before leaving the hood, inspect outer gloves. If visible powder exists, wash gloves with soap/water while wearing them, then dry and peel them off into the solid waste bin.

  • The "Clean" Exit: Remove inner gloves only after stepping away from the hood. Wash hands immediately with cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this compound, specifically highlighting the divergence between solid and solution handling.

SafetyProtocol Start Start: Risk Assessment StateCheck State of Material? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution (DMF/DMSO) StateCheck->Solution Liquid SolidPPE PPE: Nitrile (Double) + N95/Hood Solid->SolidPPE Weighing Weighing: Use Antistatic Tools Avoid Dust Generation SolidPPE->Weighing Reaction Perform Reaction / Synthesis Weighing->Reaction SolventCheck Solvent = DMF/DMSO? Solution->SolventCheck LaminatePPE PPE: Laminate Liner + Nitrile Outer SolventCheck->LaminatePPE Yes (High Permeation Risk) StandardPPE PPE: Standard Nitrile (Double) SolventCheck->StandardPPE No (e.g., Water/Ethanol) LaminatePPE->Reaction StandardPPE->Reaction Decon Decon: Wash Outer Gloves Before Doffing Reaction->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Operational workflow distinguishing between solid handling (dust risk) and solution handling (permeation risk).

Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Dispose of contaminated Tyvek, paper towels, and outer gloves in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Warning: Do not mix with strong acid waste streams. The acetal hydrolysis can release ethanol and acetaldehyde, potentially creating pressure buildup in sealed waste drums.

Emergency Procedures
  • Eye Contact: Flush for 15 minutes. Note: Purines can crystallize on the cornea; medical evaluation is mandatory even if pain subsides.

  • Skin Contact (DMF Solution): This is a "Carrier Solvent" emergency. The DMF drags the purine through the skin. Wash with soap and water for 20 minutes . Do not use alcohol (increases blood flow/absorption).

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 97740, 6-Chloropurine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with Chemicals of High Toxicity." Retrieved from [Link]

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